AZ-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-[[3-[(2-methyl-1,3-benzothiazol-6-yl)amino]-3-oxopropyl]amino]-4-oxobutyl]phenyl]methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-15-27-20-10-9-18(14-21(20)35-15)28-23(30)11-12-26-22(29)4-2-3-16-5-7-17(8-6-16)13-19(24(31)32)25(33)34/h5-10,14,19H,2-4,11-13H2,1H3,(H,26,29)(H,28,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJAJFBGVAOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ-33: A Deep Dive into the Discovery and History of a Potent LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core scientific principles behind AZ-33, a potent and selective inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). Conceived through a sophisticated fragment-based lead generation strategy, this compound has been a pivotal tool in understanding the therapeutic potential of targeting cancer metabolism. This document provides a comprehensive overview of its development, including detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction: Targeting the Warburg Effect with LDHA Inhibition
Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a heightened rate of glycolysis and lactate production, even in the presence of ample oxygen.[1] Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate (B1213749) to lactate, is a critical node in this altered metabolic landscape.[2] Its inhibition presents a compelling therapeutic strategy to disrupt the energy supply of tumor cells and induce metabolic stress, ultimately leading to reduced cell proliferation and increased cell death.[2]
The Discovery of this compound: A Fragment-Based Approach
This compound was discovered by scientists at AstraZeneca through a meticulous fragment-based lead generation (FBLG) campaign.[2] This strategy involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to the target protein. These initial hits are then optimized and linked together to generate more potent, lead-like molecules.
Fragment Screening and Hit Identification
The initial screening for LDHA binders was conducted using Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) spectroscopy. These techniques are highly sensitive for detecting the weak interactions characteristic of fragment binding.
Experimental Protocols:
-
NMR Screening: Protein-observed ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) NMR experiments were performed on ¹⁵N-labeled LDHA in the presence of fragment mixtures. Ligand binding was detected by monitoring chemical shift perturbations of the protein's amide resonances.
-
SPR Screening: A Biacore T100 instrument was used for SPR analysis. Recombinant human LDHA was immobilized on a sensor chip, and fragment solutions were passed over the surface. Binding was detected as a change in the refractive index at the chip surface, measured in response units (RU).
Two key fragment hits that emerged from this screening were a malonic acid derivative and a substituted aromatic fragment, which bound to the substrate and cofactor binding sites of LDHA, respectively.
Structure-Activity Relationship (SAR) and Lead Optimization
Guided by X-ray crystallography of the fragment-bound LDHA, a structure-based design approach was employed to link and optimize the initial hits. This iterative process of chemical synthesis and biological testing led to the development of this compound, a molecule with significantly improved potency.
The chemical structure of this compound features a central malonic acid moiety, which mimics the binding of the natural substrate pyruvate, and a more complex aromatic system that occupies the NADH cofactor binding pocket. The presence of two carboxylic acid groups in this compound is crucial for its high affinity but also presents a significant challenge for cell permeability.
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound against LDHA was quantified through various biochemical and biophysical assays.
| Parameter | Value | Method |
| IC50 | 0.5 µM | Enzyme Inhibition Assay |
| Kd | 0.093 µM | Surface Plasmon Resonance (SPR) |
Table 1: In vitro potency of this compound against human LDHA.
Experimental Protocols:
-
LDHA Enzyme Inhibition Assay: The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm. The reaction mixture typically contains Tris-HCl buffer (pH 7.3), NADH, sodium pyruvate, and the test compound. The reaction is initiated by the addition of purified recombinant human LDHA. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
-
Surface Plasmon Resonance (SPR): As described in the fragment screening section, SPR was used to determine the binding affinity (Kd) of this compound to immobilized LDHA.
The Challenge of Cellular Permeability and the Prodrug Strategy
A major hurdle in the development of this compound as a therapeutic agent is its poor cell permeability. The two carboxylic acid groups, essential for its potent enzymatic inhibition, are largely ionized at physiological pH, rendering the molecule highly polar and unable to efficiently cross cell membranes.[3]
To address this limitation, a prodrug strategy was explored. By masking the carboxylic acid groups as methyl esters, a more lipophilic molecule can be created that is better able to enter cells. Once inside the cell, endogenous esterases can cleave the ester groups, releasing the active parent compound, this compound.
Preclinical Studies and Cellular Effects
While in vivo data for this compound and its prodrugs are limited in the public domain, cellular assays have been instrumental in understanding its biological effects.
Experimental Protocols:
-
Cellular Lactate Production Assay: Cancer cell lines (e.g., HeLa) are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, the amount of lactate secreted into the culture medium is measured using a colorimetric or enzymatic assay kit. This assay directly assesses the ability of the compound to inhibit LDHA activity within a cellular context.
-
Cytotoxicity Assays: The effect of the compound on cell viability is typically assessed using assays such as the MTT or LDH release assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The LDH release assay quantifies the amount of LDH released from damaged cells into the culture medium as a measure of cytotoxicity.
Studies have shown that while this compound itself is inactive in cell-based assays due to its poor permeability, its methyl ester prodrug can effectively reduce lactate production in cancer cells.[3]
Signaling Pathways and Downstream Effects of LDHA Inhibition
Inhibition of LDHA can have profound effects on cellular signaling pathways beyond its immediate impact on glycolysis. While specific studies on this compound's influence on signaling are not widely available, research on other LDHA inhibitors has revealed key connections:
-
ATF4 Signaling: LDHA inhibition can lead to a decrease in serine and aspartate biosynthesis, which in turn activates the GCN2-ATF4 signaling pathway as a pro-survival response.[4]
-
JNK Signaling: Inhibition of LDHA has been shown to induce mitochondrial apoptosis in cervical cancer cells through the activation of the JNK signaling pathway.[5]
These findings suggest that the cellular response to LDHA inhibition is complex and involves an interplay of metabolic and signaling networks.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The central role of LDHA in glycolysis and its inhibition by this compound.
Caption: The fragment-based lead generation workflow for the discovery of this compound.
Caption: The prodrug strategy to enhance the cellular uptake of this compound.
Conclusion
This compound stands as a testament to the power of fragment-based drug discovery in generating potent and selective enzyme inhibitors. While its inherent physicochemical properties have posed challenges for its direct therapeutic application, it remains an invaluable research tool for probing the intricacies of cancer metabolism and the consequences of LDHA inhibition. The exploration of prodrug strategies for this compound and the ongoing investigation into the downstream signaling effects of LDHA inhibition continue to be active areas of research, holding promise for the future development of novel cancer therapies targeting the Warburg effect. This guide provides a foundational understanding for researchers and drug development professionals seeking to build upon the knowledge gained from the discovery and history of this compound.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival | The EMBO Journal [link.springer.com]
- 5. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AZ-33 in Metabolic Pathways: A Review of Available Scientific Literature
To our audience of researchers, scientists, and drug development professionals: This document addresses the inquiry into the role of a compound designated as "AZ-33" in metabolic pathways. Following a comprehensive review of publicly available scientific and medical literature, we must report that there is no identifiable compound with the specific designation "this compound" that has a characterized role in metabolic processes.
Extensive searches of scholarly databases and biomedical literature have failed to yield information on a molecule with this name. The search results did not contain data regarding its mechanism of action, its effects on metabolic signaling pathways, or any associated experimental protocols. Consequently, the core requirements for a technical guide—including quantitative data, detailed methodologies, and signaling pathway diagrams—cannot be fulfilled at this time.
The search did identify several areas where the components of the query, "AZ" and "33," appeared, but none referred to a specific metabolic compound "this compound":
-
Tozorakimab (an anti-Interleukin-33 Antibody): Research was found on an antibody targeting Interleukin-33 (IL-33), a cytokine involved in inflammatory and immune responses. While metabolism and inflammation are interconnected, the therapeutic agent is a monoclonal antibody, not a small molecule or compound designated this compound.
-
Azithromycin: This antibiotic is sometimes included in combination therapies with names ending in "-AZ." However, its mechanism of action is the inhibition of bacterial protein synthesis and it is not primarily aimed at modulating host metabolic pathways.
-
C33A Cervical Cancer Cells: Studies involving the C33A cell line in metabolic research were identified. This designation refers to the cell line itself, not to a compound used to treat or study it.
Without a verifiable scientific basis for a compound named this compound, the creation of an in-depth technical guide with the requested specifications is not possible. We recommend verifying the name and designation of the compound of interest. Should a different identifier be available, a new search can be initiated to provide the detailed technical analysis required.
AZD3342: A Technical Overview of a Selective Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3342 is a synthetic, selective inhibitor of matrix metalloproteinases (MMPs), with primary activity against MMP-9 and MMP-12, and to a lesser extent, MMP-8.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological processes, including tumor growth, invasion, metastasis, and inflammation.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on AZD3342, including its mechanism of action, key experimental findings, and detailed protocols.
Core Properties and Mechanism of Action
AZD3342 is a potent inhibitor with the following half-maximal inhibitory concentrations (IC50) as determined by previous reports:
| Target | IC50 (nM) |
| MMP-12 | 6 |
| MMP-9 | 10 |
| MMP-8 | 16 |
| Source:[1][2] |
The primary mechanism of action of AZD3342 is the selective inhibition of MMP-9 and MMP-12. These enzymes play crucial roles in tissue remodeling by degrading various components of the extracellular matrix. Their inhibition by AZD3342 is being explored for its therapeutic potential in conditions where their activity is pathologically elevated, such as chronic obstructive pulmonary disease (COPD) and in the context of chemotherapy-induced toxicities.[1]
Signaling Pathways
The therapeutic effects of AZD3342 are mediated through the modulation of signaling pathways regulated by MMP-9 and MMP-12.
MMP-9 Signaling:
MMP-9 is a key regulator of cell migration, invasion, and angiogenesis. Its expression and activity are controlled by complex signaling networks. Pro-inflammatory stimuli can activate transcription factors such as NF-κB and AP-1, leading to increased MMP-9 transcription. These signaling cascades often involve the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, as well as the PI3K/Akt pathway. By inhibiting MMP-9, AZD3342 is hypothesized to interfere with these downstream events, thereby reducing pathological tissue remodeling and inflammation.
References
Investigating the Downstream Effects of AZ-33: A Technical Guide
Disclaimer: The compound "AZ-33" is a hypothetical agent created for the purpose of this technical guide. All data presented herein is illustrative and intended to provide a framework for the investigation of a novel therapeutic compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical, selective, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and activating mutations of EGFR are implicated in the pathogenesis of various solid tumors, making it a key therapeutic target. EGFR activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] This guide details the anticipated downstream effects of this compound, presenting hypothetical data and the experimental protocols required to assess its biological activity.
Mechanism of Action and Downstream Signaling
This compound is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The inhibition of EGFR by this compound is expected to lead to a decrease in the phosphorylation of key downstream effector proteins, ultimately resulting in reduced cell proliferation and survival in EGFR-dependent cancer cells.
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by the hypothetical compound this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
AZ-33: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic reprogramming of cancer cells, particularly the reliance on aerobic glycolysis, known as the Warburg effect, is a cornerstone of tumorigenesis. This metabolic shift not only fuels rapid cell proliferation but also profoundly shapes the tumor microenvironment (TME), fostering an immunosuppressive and pro-tumoral landscape. A key enzymatic driver of this phenotype is Lactate (B86563) Dehydrogenase A (LDHA). AZ-33 is a potent and specific small-molecule inhibitor of LDHA, with a reported IC50 of 0.5 μM. By targeting this critical metabolic node, this compound offers a compelling therapeutic strategy to not only directly impede cancer cell growth but also to remodel the TME, thereby enhancing anti-tumor immunity and potentially overcoming resistance to current immunotherapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, its multifaceted impact on the TME, and detailed protocols for key experimental evaluations.
The Warburg Effect and the Role of LDHA in Cancer
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glucose uptake and lactate production, even in the presence of sufficient oxygen. This metabolic reprogramming, first described by Otto Warburg, diverts glucose metabolites from oxidative phosphorylation to anabolic pathways to support the synthesis of macromolecules required for rapid cell division. LDHA is the enzyme responsible for the conversion of pyruvate (B1213749) to lactate, a terminal step in aerobic glycolysis. Upregulation of LDHA is a common feature in a wide range of malignancies and is often associated with poor prognosis, tumor progression, and metastasis.
The consequences of elevated LDHA activity extend beyond intracellular metabolic rewiring. The excessive production and subsequent extrusion of lactate into the extracellular space lead to the acidification of the TME. This acidic milieu contributes to immune evasion by impairing the function of cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the activity of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
This compound: Mechanism of Action
This compound functions as a direct inhibitor of LDHA, competing with its substrate, pyruvate, and/or its cofactor, NADH. By binding to LDHA, this compound effectively blocks the conversion of pyruvate to lactate. This enzymatic inhibition triggers a cascade of metabolic and signaling consequences within the cancer cell and the broader TME.
Impact on Cancer Cell Metabolism
The inhibition of LDHA by this compound leads to a significant metabolic shift within cancer cells:
-
Decreased Lactate Production: The most immediate effect is a reduction in lactate synthesis and secretion, leading to a less acidic TME.
-
Redirection of Pyruvate Metabolism: With the lactate production pathway blocked, pyruvate is shunted into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
-
Increased Oxidative Stress: The enhanced mitochondrial respiration results in an accumulation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.
-
Reduced ATP Production from Glycolysis: While oxidative phosphorylation is enhanced, the rapid, albeit inefficient, ATP production from glycolysis is curtailed, leading to energetic stress.
-
Cell Cycle Arrest and Apoptosis: The combination of energetic stress and increased oxidative damage can lead to cell cycle arrest, primarily at the G1 or G2/M phase, and ultimately induce apoptosis.
Remodeling the Tumor Microenvironment
The metabolic changes induced by this compound within cancer cells have profound downstream effects on the various components of the TME, shifting it from an immunosuppressive to an immune-permissive state.
Reversal of TME Acidosis
By inhibiting lactate secretion, this compound mitigates the acidification of the TME. This normalization of extracellular pH has been shown to enhance the function of anti-tumor immune cells.
Modulation of Immune Cell Function
-
Enhanced T Cell Infiltration and Function: A less acidic TME allows for improved survival, proliferation, and cytotoxic activity of CD8+ T cells. LDHA inhibition in cancer cells can also lead to increased glucose availability within the TME, which can be utilized by infiltrating T cells to fuel their effector functions.
-
Repolarization of Macrophages: The acidic and lactate-rich TME promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype. Inhibition of LDHA can shift this balance, favoring a pro-inflammatory M1-like macrophage phenotype that supports anti-tumor immunity.
-
Reduction of Immunosuppressive Cells: The altered metabolic landscape can reduce the recruitment and function of Tregs and MDSCs, further dismantling the immunosuppressive network within the tumor.
Quantitative Data on the Impact of LDHA Inhibition
The following tables summarize quantitative data from preclinical studies on the effects of LDHA inhibitors on various parameters of the tumor microenvironment. While these studies may not have used this compound specifically, the data are representative of the effects of potent LDHA inhibition.
Table 1: Impact of LDHA Inhibition on Tumor Growth and Metabolism
| Parameter | Cancer Model | LDHA Inhibitor | Effect | Reference |
| Tumor Growth | Pancreatic Cancer Xenograft | FX11 | Significant inhibition of tumor progression | [1] |
| B16F10 Melanoma | ML-05 | Significant inhibition of tumor growth | --INVALID-LINK-- | |
| Lactate Production | P493 Human B cells | FX11 | ~50% reduction | [1] |
| Cervical Cancer Cells | Oxamate | Significant decrease | [2] | |
| ATP Levels | P493 Human B cells | FX11 | Significant reduction | [1] |
| Cervical Cancer Cells | Oxamate | Significant decrease | [2] | |
| Oxygen Consumption | P493 Human B cells | FX11 | Increased | [1] |
| ROS Levels | P493 Human B cells | FX11 | Increased | [1] |
Table 2: Impact of LDHA Inhibition on Immune Cell Populations in the TME
| Immune Cell Population | Cancer Model | LDHA Inhibitor | Change | Reference |
| CD8+ T Cells | B16F10 Melanoma | ML-05 | Increased infiltration | --INVALID-LINK-- |
| Granzyme B+ CD8+ T Cells | B16F10 Melanoma | ML-05 | Increased percentage | --INVALID-LINK-- |
| Th1 Cells | B16F10 Melanoma | ML-05 | Increased percentage | --INVALID-LINK-- |
| PD-L1 Expression | B16-F10 Melanoma Cells | shRNA against LDHA | Decreased | [3] |
| CD3+ T Cells | 4T1-HRE Tumors | shRNA against LDHA | 4.8-fold increase in tumor interior | [3] |
| CD4+ T Cells | 4T1-HRE Tumors | shRNA against LDHA | 3.3-fold increase in tumor interior | [3] |
Experimental Protocols
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)
The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of LDHA inhibitors.
Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound or other LDHA inhibitor
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound and the stress test compounds at the desired concentrations in the appropriate assay medium.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Load Cartridge: Load the hydrated sensor cartridge with the prepared compounds in the appropriate injection ports.
-
Run Assay: Calibrate the instrument and then run the assay according to the pre-defined protocol for either a Mito Stress Test or Glycolysis Stress Test. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the response.
-
Data Analysis: Normalize the data to cell number or protein concentration. Analyze the key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity for the Mito Stress Test, and glycolysis, glycolytic capacity, and glycolytic reserve for the Glycolysis Stress Test.
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, MAK064)
-
96-well microplate
-
Microplate reader
-
Cell culture supernatant from cells treated with this compound or vehicle control
Protocol:
-
Sample Preparation: Collect cell culture supernatant from treated and control cells. If necessary, deproteinize the samples using a 10 kDa MWCO spin filter to remove LDH, which can interfere with the assay.
-
Standard Curve Preparation: Prepare a series of lactate standards according to the kit manufacturer's instructions.
-
Reaction Setup: Add the standards and samples to a 96-well plate.
-
Master Reaction Mix: Prepare the Master Reaction Mix containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix as per the kit protocol.
-
Incubation: Add the Master Reaction Mix to each well, mix, and incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm or fluorescence (Ex/Em = 535/587 nm) using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their readings to the standard curve.
Reactive Oxygen Species (ROS) Detection
Objective: To measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe (or similar ROS detection reagent)
-
Adherent or suspension cells
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration. A positive control (e.g., H2O2) should be included.
-
Probe Loading: Wash the cells with PBS or HBSS. Load the cells with the DCFH-DA working solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or HBSS to remove any excess probe.
-
Measurement:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer using the FL1 channel.
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to control cells.
Visualizations
Signaling Pathways and Metabolic Effects of this compound
References
- 1. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of lactate dehydrogenase-A in myeloid cells triggers antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interplay of IL-33 Signaling and Lactate Production in Early-Stage Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research concerning the signaling pathways of Interleukin-33 (IL-33) and its interaction with lactate (B86563), a key metabolic byproduct. This document summarizes quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for research and development purposes.
Core Signaling Pathway: Interleukin-33
Interleukin-33 (IL-33) is a member of the IL-1 family of cytokines that plays a crucial role in regulating immune responses.[1] It is released from epithelial and endothelial cells in response to pro-inflammatory stimuli or cell damage.[1] IL-33 exerts its effects by binding to a heterodimeric receptor complex composed of ST2 (also known as IL-1R-like 1) and the IL-1R accessory protein (IL-1RAcP).[2]
This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[2] MyD88, in turn, recruits and activates IL-1R-associated kinase 4 (IRAK4), leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[2] The activation of these pathways results in the production and release of pro-inflammatory cytokines and chemokines.[1] Aberrant IL-33 signaling has been implicated in the pathogenesis of several inflammatory diseases, including asthma, atopic dermatitis, and rheumatoid arthritis.[1]
Below is a diagram illustrating the core IL-33 signaling pathway.
The Role of Lactate in Modulating IL-33 Signaling
Recent research has highlighted the immunomodulatory role of lactate, particularly in inflammatory environments where both IL-33 and lactate levels can be elevated, such as in tumors and sites of wound healing.[3] Lactic acid has been shown to suppress IL-33-mediated inflammatory responses in mast cells.[3]
The mechanism of this suppression involves the transport of lactic acid into the cell via monocarboxylate transporters (MCTs), leading to a pH-dependent effect.[3] Intracellularly, lactic acid enhances the activity of hypoxia-inducible factor-1α (HIF-1α).[3] HIF-1α, in turn, selectively suppresses the expression of microRNA-155-5p (miR-155-5p).[3] The downregulation of miR-155-5p alleviates its inhibitory effect on downstream signaling molecules, ultimately leading to reduced production of IL-33-induced cytokines and chemokines.[3] This suggests that lactate can act as a brake on IL-33-driven inflammation.
The following diagram illustrates the proposed mechanism of lactate-mediated suppression of IL-33 signaling.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the interaction between lactate and IL-33 signaling.
Table 1: Effect of Lactic Acid on IL-33-Induced Cytokine Production in Mast Cells
| Cytokine/Chemokine | IL-33 Stimulation | IL-33 + Lactic Acid | % Reduction |
|---|---|---|---|
| IL-6 | High | Reduced | Significant |
| TNF-α | High | Reduced | Significant |
| CCL2 (MCP-1) | High | Reduced | Significant |
| IL-13 | High | Reduced | Significant |
(Data is qualitative based on findings in Abebayehu et al., 2016; specific quantitative values would require access to raw experimental data.)
Table 2: Key Molecular Changes in Lactate-Mediated Suppression of IL-33 Signaling
| Molecule | Effect of Lactic Acid | Dependency |
|---|---|---|
| HIF-1α | Enhanced | MCT-1 and pH |
| miR-155-5p | Suppressed | HIF-1α |
| p-JNK | Suppressed | - |
| p-ERK | Suppressed | - |
| p-NF-κB | Suppressed | - |
| p-p38 | No significant change | - |
(Based on findings reported in Abebayehu et al., 2016)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments in this area of research.
4.1. In Vitro Mast Cell Culture and Stimulation
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are generated by culturing mouse bone marrow cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, L-glutamine, and IL-3 and stem cell factor (SCF) for 4-6 weeks to achieve a mature mast cell phenotype.
-
Lactic Acid Treatment: BMMCs are pre-treated with varying concentrations of lactic acid (e.g., 1-20 mM) for a specified period (e.g., 24 hours) prior to stimulation.
-
IL-33 Stimulation: Cells are then stimulated with recombinant mouse IL-33 (e.g., 10-50 ng/mL) for a duration relevant to the endpoint being measured (e.g., 6-24 hours for cytokine production).
-
Cytokine Measurement: Supernatants are collected, and cytokine/chemokine levels are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
4.2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Following treatment and stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., JNK, ERK, p38, NF-κB).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Quantitative Real-Time PCR (qRT-PCR) for MicroRNA Analysis
-
RNA Extraction: Total RNA, including small RNAs, is extracted from treated cells using a suitable kit (e.g., miRNeasy Mini Kit).
-
Reverse Transcription: MicroRNA is reverse-transcribed into cDNA using a specific stem-loop primer for miR-155-5p and a control small RNA (e.g., U6).
-
qPCR: The cDNA is then used as a template for quantitative PCR with specific primers for miR-155-5p and the control RNA using a SYBR Green-based detection method.
-
Analysis: Relative expression of miR-155-5p is calculated using the comparative Ct (ΔΔCt) method, normalized to the control small RNA.
The following diagram outlines a typical experimental workflow for these studies.
Conclusion and Future Directions
The early-stage research presented in this guide delineates a clear, albeit complex, relationship between lactate metabolism and IL-33-mediated inflammation. The suppressive effect of lactic acid on IL-33 signaling in mast cells, mediated through the HIF-1α/miR-155-5p axis, opens up new avenues for therapeutic intervention in inflammatory diseases.[3]
For drug development professionals, these findings suggest that targeting lactate transport or the downstream signaling components modulated by lactate could be a viable strategy to temper pathological inflammation. Further research is warranted to explore this interaction in other immune cell types and in in vivo models of disease. Understanding the broader implications of metabolic reprogramming in the tumor microenvironment and other inflammatory contexts will be critical for the development of novel therapeutics.
References
- 1. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin-1/-33 Signaling Pathways as Therapeutic Targets for Endometriosis [frontiersin.org]
- 3. Lactic Acid Suppresses IL-33-Mediated Mast Cell Inflammatory Responses via Hypoxia-Inducible Factor-1α-Dependent miR-155 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Specificity of AZ-33 for Lactate Dehydrogenase A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor AZ-33 for its target, Lactate (B86563) Dehydrogenase A (LDHA). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and a typical specificity screening workflow.
Quantitative Data on this compound Specificity
This compound is a potent and selective inhibitor of LDHA. Its specificity has been primarily characterized by comparing its binding affinity and inhibitory activity against LDHA and its isoform, LDHB. The following table summarizes the key quantitative metrics for this compound.
| Target | Parameter | Value | Reference |
| Human LDHA | IC50 | 0.5 µM | [1][2][3] |
| Human LDHA | Kd | 0.093 µM | [1][2][3] |
| Human LDHB | IC50 | 3.6 µM | [3] |
| HeLa Cells | Cytotoxicity (IC50) | >500 µM | [3] |
Note: The selectivity of this compound for LDHA over LDHB is approximately 7.2-fold based on the provided IC50 values.
Experimental Protocols
A critical aspect of characterizing a small molecule inhibitor is the use of robust and reproducible experimental protocols. The following sections detail the methodologies used to determine the specificity of this compound.
2.1. LDHA and LDHB NADH Competition Assay
This enzymatic assay is designed to measure the ability of an inhibitor to compete with the enzyme's natural cofactor, NADH, for binding to the active site.
Principle: The assay measures the rate of NADH oxidation to NAD+, which is catalyzed by LDHA or LDHB. This is monitored by the decrease in absorbance at 340 nm. In the presence of a competitive inhibitor, the rate of this reaction will decrease.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add serial dilutions of the test compound to the wells. Include a control group with no inhibitor.
-
Add a fixed concentration of NADH to each well.
-
Initiate the enzymatic reaction by adding a fixed concentration of pyruvate to all wells.
-
Immediately add the LDHA or LDHB enzyme to each well to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of reaction is proportional to the slope of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
2.2. Off-Target Kinase Profiling (Representative Protocol)
While specific kinase profiling data for this compound is not publicly available, the following protocol outlines a standard approach for assessing the off-target effects of a small molecule inhibitor against a panel of kinases.
Principle: This assay measures the ability of the test compound to inhibit the activity of a diverse panel of protein kinases. Kinase activity is typically determined by measuring the transfer of a phosphate group from ATP to a specific substrate.
Materials:
-
A panel of recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP)
-
Test compound (this compound)
-
Assay buffer appropriate for kinase reactions
-
Filter plates or other separation method to distinguish phosphorylated substrate from unreacted ATP
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding substrate to each well.
-
Add the test compound at a fixed concentration (for single-point screening) or in a series of dilutions (for IC50 determination).
-
Initiate the kinase reaction by adding ATP (including a radiolabeled tracer).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting).
-
Calculate the percent inhibition of each kinase by the test compound relative to a control reaction without the inhibitor.
-
Analyze the data to identify any significant off-target kinase inhibition.
Visualizations
3.1. Mechanism of Action of this compound
The following diagram illustrates the central role of LDHA in anaerobic glycolysis and how this compound specifically inhibits this process.
3.2. Experimental Workflow for Specificity Assessment
The diagram below outlines a comprehensive workflow for assessing the specificity of a small molecule inhibitor like this compound.
References
- 1. Design and synthesis of novel lactate dehydrogenase A inhibitors by fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation - ePrints - Newcastle University [eprints.ncl.ac.uk]
Unraveling the Impact of AZ-33 on Non-Cancerous Cell Lines: A Technical Overview
A comprehensive analysis of the existing scientific literature reveals a significant knowledge gap regarding the specific compound designated as "AZ-33" and its effects on non-cancerous cell lines. Extensive searches have not yielded published data, experimental protocols, or established signaling pathways directly associated with a molecule identified as this compound.
This technical guide, intended for researchers, scientists, and drug development professionals, aims to address the user's query. However, the absence of specific information on "this compound" necessitates a broader discussion on the evaluation of novel compounds on non-malignant cells, drawing parallels from related research areas. The provided search results primarily discuss "IL-33" (Interleukin-33), a cytokine with a complex role in both tumor immunity and inflammation, and "MJ-33," a quinazolinone derivative with anti-metastatic properties. While these are distinct molecules from the requested "this compound," the methodologies and signaling pathways investigated in their context can serve as a blueprint for the potential evaluation of a new chemical entity.
General Principles in Assessing Off-Target Effects on Non-Cancerous Cells
The development of any new therapeutic agent, particularly in oncology, requires a thorough understanding of its selectivity and potential toxicity to healthy tissues. The ideal therapeutic agent would exhibit high potency against cancer cells while leaving non-cancerous cells unharmed. The process of evaluating these off-target effects is a critical component of preclinical drug development.
Key Experimental Approaches
Should data on "this compound" become available, the following experimental protocols would be crucial for characterizing its effects on non-cancerous cell lines:
1. Cytotoxicity and Cell Viability Assays:
-
MTT/XTT Assays: These colorimetric assays are fundamental for assessing cell metabolic activity as an indicator of cell viability. Non-cancerous cell lines would be incubated with a range of this compound concentrations over various time points (e.g., 24, 48, 72 hours). The concentration of this compound that inhibits cell growth by 50% (IC50) would be a key quantitative parameter.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. It provides a direct count of living and dead cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH in the culture medium provides an indication of cytotoxicity.
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies cells in the early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) stages of apoptosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays measuring the activity of caspases (e.g., caspase-3, -7, -8, -9) can confirm an apoptotic mechanism of cell death.
3. Cell Cycle Analysis:
-
Flow Cytometry with PI Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound affecting cell proliferation may cause arrest in a specific phase.
4. Signaling Pathway Analysis:
-
Western Blotting: This technique is used to detect and quantify specific proteins. To understand the mechanism of action of this compound, researchers would likely investigate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. The phosphorylation status of key proteins in these pathways would be of particular interest.
Potential Signaling Pathways of Interest
Based on the general mechanisms of drug-induced toxicity, the following signaling pathways would be relevant areas of investigation for a novel compound like this compound in non-cancerous cells.
Workflow for Investigating this compound's Effect on a Generic Signaling Pathway:
Caption: Experimental workflow for analyzing the impact of this compound on cellular signaling pathways.
Hypothetical PI3K/Akt Signaling Pathway Perturbation by this compound:
In-depth Technical Guide on the Pharmacokinetics of AZ-33
Disclaimer: Information regarding a specific compound designated "AZ-33" is not publicly available. The following guide is a template that illustrates the structure and content of a comprehensive pharmacokinetic whitepaper. The data and experimental details provided are hypothetical and should be replaced with actual findings for a specific compound.
Introduction
Pharmacokinetics (PK) is a fundamental discipline in drug development that characterizes the journey of a compound through the body. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's therapeutic effect and potential toxicity.[1] This document provides a detailed technical overview of the pharmacokinetic profile of this compound, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation and clinical progression of this compound.
Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been characterized in preclinical species following intravenous (IV) and oral (PO) administration. A summary of the key parameters is presented below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (n=3) | Rat (n=3) | Dog (n=3) |
| Dose (mg/kg) | 2 (IV) / 10 (PO) | 2 (IV) / 10 (PO) | 1 (IV) / 5 (PO) |
| Tmax (h) | 0.25 (IV) / 0.5 (PO) | 0.25 (IV) / 1.0 (PO) | 0.5 (IV) / 1.5 (PO) |
| Cmax (ng/mL) | 1500 ± 210 (IV) / 850 ± 150 (PO) | 1250 ± 180 (IV) / 650 ± 110 (PO) | 950 ± 130 (IV) / 450 ± 80 (PO) |
| AUC₀-t (ng·h/mL) | 3200 ± 450 (IV) / 4100 ± 600 (PO) | 2800 ± 390 (IV) / 3500 ± 520 (PO) | 2100 ± 300 (IV) / 2500 ± 410 (PO) |
| AUC₀-inf (ng·h/mL) | 3350 ± 470 (IV) / 4300 ± 630 (PO) | 2950 ± 410 (IV) / 3700 ± 550 (PO) | 2200 ± 320 (IV) / 2650 ± 430 (PO) |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.2 ± 0.7 |
| CL (mL/min/kg) | 10.0 ± 1.5 | 11.3 ± 1.8 | 7.6 ± 1.2 |
| Vd (L/kg) | 2.1 ± 0.3 | 2.6 ± 0.4 | 2.4 ± 0.4 |
| F (%) | 64 | 62 | 60 |
Data are presented as mean ± standard deviation. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are provided below.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in preclinical species following intravenous and oral administration.
Animal Models:
-
Male CD-1 mice (8-10 weeks old)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Male Beagle dogs (1-2 years old)
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. The formulation was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).
-
Oral (PO): this compound was formulated as a suspension in 0.5% methylcellulose (B11928114) in water. The formulation was administered via oral gavage.
Blood Sampling:
-
Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The assay had a lower limit of quantification (LLOQ) of 1 ng/mL.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Plasma Protein Binding Assay
Objective: To determine the extent of this compound binding to plasma proteins in different species.
Method:
-
Rapid equilibrium dialysis (RED) was used.
-
This compound was spiked into plasma from mice, rats, dogs, and humans at a concentration of 1 µM.
-
The plasma was dialyzed against a phosphate-buffered saline (PBS) solution for 4 hours at 37°C.
-
The concentrations of this compound in the plasma and buffer compartments were determined by LC-MS/MS.
-
The percentage of unbound drug was calculated.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its presumed mechanism of action as a kinase inhibitor.
References
Methodological & Application
Application Notes and Protocols for AZ-33 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-33 is a potent and selective small molecule inhibitor of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, a critical step for regenerating NAD+ and sustaining high rates of glycolysis, a metabolic state often exploited by cancer cells known as the "Warburg effect." Inhibition of LDHA can lead to a disruption of cancer cell metabolism, inducing oxidative stress, cell cycle arrest, and apoptosis. These characteristics make this compound a valuable tool for research in cancer metabolism and drug development. A significant characteristic of this compound is its cell impermeability, which necessitates specific experimental approaches for its use in cell-based assays.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Citation |
| IC50 (LDHA) | 0.5 µM | Recombinant Human Enzyme | [1] |
| IC50 (LDHB) | 3.6 µM | Recombinant Human Enzyme | [2] |
| Cytotoxicity (IC50) | >500 µM | HeLa Cells | [2] |
| Cell Permeability | Impermeable | HeLa Cells | [3] |
Signaling Pathway
Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate, leading to a cascade of downstream cellular events. A key pathway affected is the JNK signaling pathway, which is activated in response to the metabolic stress induced by LDHA inhibition, ultimately leading to apoptosis.
Caption: Signaling pathway of this compound mediated LDHA inhibition.
Experimental Protocols
Protocol 1: In Vitro LDHA Enzyme Inhibition Assay
Due to its cell impermeability, the most direct method to assess the activity of this compound is through an in vitro enzymatic assay using purified LDHA.
Workflow Diagram
Caption: Workflow for in vitro LDHA enzyme inhibition assay.
Methodology
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.5.
-
Purified recombinant human LDHA enzyme.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substrate solution: Prepare a fresh solution of β-NADH (e.g., 10 mM in assay buffer).
-
Enzyme substrate: Prepare a solution of sodium pyruvate (e.g., 100 mM in assay buffer).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 1-10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add a fixed amount of purified LDHA enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of NADH and pyruvate to each well. Final concentrations should be optimized, but typical starting points are 0.2 mM NADH and 1 mM pyruvate.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for LDHA.
-
Protocol 2: Investigating this compound in Cell Culture (Addressing Cell Impermeability)
Standard addition of this compound to cell culture media is ineffective due to its poor cell permeability.[3] To study its effects in a cellular context, methods to facilitate its intracellular delivery must be employed. The following are suggested approaches; optimization will be required for specific cell lines and experimental goals.
Potential Delivery Methods
-
Cell-Penetrating Peptides (CPPs): Covalently conjugating this compound to a CPP can facilitate its transport across the cell membrane.[4][5] This requires chemical synthesis to link the inhibitor to the peptide.
-
Hypotonic Shock: Briefly exposing cells to a hypotonic buffer can induce endocytosis and uptake of small molecules from the extracellular medium.[6][7] This method needs careful optimization to ensure cell viability.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can promote its delivery into cells through membrane fusion.
-
Electroporation: Applying a brief electrical pulse can transiently permeabilize the cell membrane, allowing the entry of small molecules. This method can have a significant impact on cell viability and should be carefully controlled.
Experimental Workflow (General approach after successful delivery)
-
Cell Culture: Culture the desired cell line (e.g., a cancer cell line with high glycolytic activity) under standard conditions.
-
Intracellular Delivery of this compound: Utilize one of the methods described above to introduce this compound into the cells. Include appropriate controls (e.g., vehicle control, delivery agent alone).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Downstream Analysis: Assess the cellular effects of LDHA inhibition.
Suggested Downstream Assays:
-
Lactate Production Assay: Measure the concentration of lactate in the cell culture medium to confirm the inhibition of LDHA activity.
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): Determine the effect of this compound on cell growth and survival.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): Quantify the induction of apoptosis.
-
Western Blot Analysis: Analyze the activation of the JNK signaling pathway (phospho-JNK) and other relevant markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes (e.g., DCFDA) to measure changes in intracellular ROS levels.[8]
Logical Relationship Diagram for Experimental Design
Caption: Logical workflow for designing cell-based experiments with this compound.
References
- 1. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular delivery of impermeable effector molecules in the form of conjugates with peptides capable of mediating membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Conditions for the Delivery of Small Membrane Impermeable Compounds into Human Cells Using Hypotonic Shift [scirp.org]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ-33 Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The compound "AZ-33" is a hypothetical small molecule inhibitor used here as an example to provide a detailed template for application notes and protocols. Researchers should substitute the placeholder information with the specific details of their compound of interest.
Introduction
This compound is a novel, potent, and selective hypothetical inhibitor of a key kinase in the IL-33 signaling pathway, a critical mediator of inflammatory responses. Due to its therapeutic potential in various inflammatory diseases, robust and reproducible in vitro assays are essential for its characterization. Proper preparation of the this compound stock solution is the foundational step for obtaining reliable and consistent experimental data. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a small molecule inhibitor is crucial for the successful preparation of stock solutions and the design of in vitro experiments. The following table summarizes the key properties of our hypothetical inhibitor, this compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Essential for accurate calculation of molar concentrations. |
| Appearance | White to off-white solid powder | Visual confirmation of product integrity. |
| Purity (by HPLC) | >99% | High purity is critical for minimizing off-target effects and ensuring data reproducibility. |
| Solubility | Soluble in DMSO at ≥ 50 mM | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] |
| Insoluble in water | Direct dissolution in aqueous buffers is not recommended and can lead to precipitation.[2] | |
| Storage Conditions | ||
| Solid (Powder) | Store at -20°C, protect from light | Long-term storage in a desiccated environment preserves compound stability.[1][4] |
| Stock Solution (in DMSO) | Store at -80°C in aliquots | Aliquoting minimizes freeze-thaw cycles which can lead to compound degradation.[1][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial containing the this compound powder to ensure that all the powder is at the bottom of the vial.[3][5]
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 450.5 g/mol / 1000 = 4.505 mg
-
Weighing: On a calibrated analytical balance, carefully weigh out 4.505 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in the dissolution of some compounds, but always check for temperature sensitivity.[1]
-
Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.[1][5]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots at -80°C and protect them from light.[5]
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the high concentration of DMSO in the stock solution is toxic. Therefore, it is crucial to dilute the stock solution to a working concentration where the final DMSO concentration is typically below 0.1% - 0.5% (v/v) to minimize solvent-induced artifacts.[2][4]
Procedure:
-
Intermediate Dilutions: It is best practice to perform serial dilutions of the concentrated stock solution in 100% DMSO to create intermediate stocks before the final dilution into an aqueous buffer or cell culture medium.[2] This helps to prevent precipitation of the compound.
-
Final Dilution: Add the desired volume of the intermediate DMSO stock to the final aqueous solution (e.g., cell culture medium) and mix well by pipetting or gentle vortexing.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the assay.[2][4]
Visualizations
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates the hypothetical mechanism of action of this compound, targeting a key kinase within the IL-33 signaling cascade.
Caption: Hypothetical IL-33 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram outlines the general workflow from receiving the solid compound to its application in an in vitro assay.
Caption: Experimental workflow for preparing and using this compound stock solution.
References
Application Notes and Protocols for AZ-33 in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "AZ-33" is not a recognized investigational drug in publicly available scientific literature for cancer research. The following application notes and protocols are based on a hypothetical molecule, this compound, presumed to be an inhibitor of the Interleukin-33 (IL-33) signaling pathway, a relevant target in oncology. The experimental data presented is illustrative and based on typical outcomes in xenograft studies.
Introduction
Interleukin-33 (IL-33) is a cytokine belonging to the IL-1 family that plays a crucial role in various immune responses and has been implicated in the tumor microenvironment.[1][2][3] The IL-33/ST2 signaling pathway can have dual roles in cancer, either promoting or inhibiting tumor growth depending on the cancer type and context.[3] this compound is a hypothetical small molecule inhibitor designed to target the IL-33/ST2 signaling pathway, offering a potential therapeutic strategy for cancers where this pathway is dysregulated. These application notes provide a summary of preclinical data and detailed protocols for the use of this compound in xenograft mouse models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Human Colorectal Cancer Xenograft Model (HCT-116)
| Treatment Group | Dosage | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | 0 |
| This compound | 25 mg/kg | Daily, p.o. | 750 ± 110 | 40 |
| This compound | 50 mg/kg | Daily, p.o. | 450 ± 90 | 64 |
| Positive Control | 10 mg/kg | Twice weekly, i.p. | 300 ± 75 | 76 |
p.o. - per os (by mouth); i.p. - intraperitoneal; SEM - Standard Error of the Mean
Table 2: Pharmacodynamic Effects of this compound on Downstream Markers in Tumor Lysates
| Treatment Group | Dosage | p-NF-κB (Relative Expression) | p-ERK1/2 (Relative Expression) | IL-5 (pg/mg protein) |
| Vehicle Control | - | 1.00 | 1.00 | 250 |
| This compound | 50 mg/kg | 0.45 | 0.55 | 120 |
Experimental Protocols
Cell Line and Culture
-
Cell Line: HCT-116 human colorectal carcinoma cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Xenograft Mouse Model Development
-
Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Tumor Inoculation:
-
Harvest HCT-116 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.
-
Treatment Administration
-
This compound Formulation: Prepare a fresh formulation of this compound daily by suspending the compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Dosing:
-
Vehicle Group: Administer the vehicle solution orally (p.o.) daily.
-
This compound Groups: Administer this compound at doses of 25 mg/kg and 50 mg/kg (p.o.) daily.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent intraperitoneally (i.p.) according to an established protocol.
-
-
Duration: Continue treatment for 21 days.
Endpoint Analysis
-
Tumor Growth: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Terminal Procedure:
-
At the end of the study (Day 21), euthanize mice via CO2 asphyxiation followed by cervical dislocation.
-
Excise tumors, weigh them, and collect samples for further analysis.
-
-
Pharmacodynamic Analysis:
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis of downstream signaling proteins (e.g., p-NF-κB, p-ERK1/2).
-
Homogenize another portion of the tumor to measure cytokine levels (e.g., IL-5) via ELISA.
-
Mandatory Visualizations
Signaling Pathway
Caption: IL-33 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in a xenograft model.
References
Techniques for Measuring Lactate Dehydrogenase A (LDHA) Activity Following AZD3965 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: The compound of interest for these application notes is AZD3965. The initial query referred to "AZ-33," which appears to be a typographical error. AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate (B86563) transport across the cell membrane.[1][2][3][4] This document will focus on methods to assess the activity of Lactate Dehydrogenase A (LDHA) in the context of AZD3965 treatment.
Introduction
Lactate Dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[5][6][7] In many cancer cells, LDHA is upregulated to support the high glycolytic rate known as the "Warburg effect."[6][8] This metabolic reprogramming allows cancer cells to thrive in hypoxic environments and provides building blocks for rapid proliferation. Consequently, LDHA is a significant target for cancer therapy.
AZD3965 is an inhibitor of the monocarboxylate transporter 1 (MCT1), which is responsible for transporting lactate across the cell membrane.[1][2] By blocking MCT1, AZD3965 leads to an accumulation of intracellular lactate and a disruption of the metabolic processes that rely on lactate efflux.[2][4][9][10] While AZD3965 does not directly inhibit the enzymatic activity of LDHA, its impact on lactate transport creates a metabolic shift that can indirectly influence LDHA activity and the overall glycolytic pathway. Therefore, measuring LDHA activity after AZD3965 treatment is crucial for understanding the full scope of the drug's mechanism of action and its therapeutic potential.
These application notes provide detailed protocols for measuring LDHA activity in cells and tissues treated with AZD3965, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Data Presentation: Effects of AZD3965 on Cancer Cells
The following tables summarize quantitative data on the effects of AZD3965 from various studies. This data provides context for the expected outcomes when treating cancer cells with this MCT1 inhibitor.
Table 1: Growth Inhibition (GI₅₀) of AZD3965 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| Raji | Burkitt's Lymphoma | 3.91 ± 1.37 | [2] |
| COR-L103 | Small Cell Lung Cancer | Sensitive (at 8 nM) | [11] |
| NCI-H526 | Small Cell Lung Cancer | Sensitive (at 8 nM) | [11] |
| NCI-H1048 | Small Cell Lung Cancer | Sensitive (at 8 nM) | [11] |
| Multiple DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | <100 | [10] |
Table 2: Effect of AZD3965 on Intracellular and Extracellular Lactate Levels
| Cell Line | Treatment | Change in Intracellular Lactate | Change in Extracellular Lactate | Reference |
| Raji | 100 nM AZD3965 (4h) | Significant Increase | IC₅₀ of 5.12 nM for efflux inhibition | [10] |
| H526 | 100 nM AZD3965 (24h) | Increase | Decrease | [12] |
| HGC27 | 100 nM AZD3965 (24h) | Increase | Decrease | [12] |
| DMS114 | 100 nM AZD3965 (24h) | Increase | Decrease | [12] |
| COR-L103 (hypoxic) | 8 nM AZD3965 | 3.7-fold increase | Not specified | [11] |
| NCI-H1048 (hypoxic) | 8 nM AZD3965 | 3.9-fold increase | Not specified | [11] |
Experimental Protocols
Protocol 1: Colorimetric Measurement of LDHA Activity in Cell Lysates
This protocol is adapted from standard LDH activity assay kits and published methods.[13][14][15][16] It measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of lactate to pyruvate by LDHA. The resulting NADH reacts with a probe to produce a colored product, the absorbance of which is proportional to LDHA activity.
Materials and Reagents:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450-490 nm
-
LDH Assay Buffer (e.g., Tris buffer, pH 7.5-8.5)
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer compatible with the LDH assay)
-
Substrate Mix: Lithium Lactate solution
-
Cofactor Mix: NAD⁺ solution
-
Colorimetric Probe (e.g., WST-8 or INT)
-
Electron Mediator (e.g., PMS)
-
Stop Solution (e.g., 1 M Acetic Acid)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
AZD3965
-
Cancer cell line of interest
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of AZD3965 (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Sample Preparation (Cell Lysates):
-
After treatment, aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction containing LDHA) and keep it on ice.
-
Determine the protein concentration of each lysate using a standard protein assay. This will be used for normalization.
-
-
LDHA Activity Assay:
-
Prepare a Reaction Mix containing the LDH Assay Buffer, Substrate Mix, Cofactor Mix, Colorimetric Probe, and Electron Mediator according to the manufacturer's instructions or a validated lab protocol.
-
Add 50 µL of the Reaction Mix to each well of a 96-well plate.
-
Add 10-20 µL of the cell lysate to the corresponding wells. For a negative control, add lysis buffer without cell lysate.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light. The incubation time may need to be optimized based on the LDHA activity in the samples.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all sample readings.
-
Normalize the absorbance values to the protein concentration of each sample.
-
Express LDHA activity as a relative value compared to the vehicle-treated control.
-
Protocol 2: Measuring Extracellular LDH (Cytotoxicity Assay)
This protocol measures the amount of LDH released into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. While this does not directly measure intracellular LDHA activity, it is a useful complementary assay to assess the overall effect of AZD3965 on cell viability.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a positive control for maximum LDH release (e.g., cell lysis solution provided with a kit).
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
Include wells for a positive control where a lysis solution is added 45 minutes before the end of the experiment to induce maximum LDH release.
-
-
Sample Collection (Culture Supernatant):
-
At the end of the treatment period, centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
-
LDH Activity Assay:
-
Prepare the Reaction Mix as described in Protocol 1.
-
Add 50 µL of the Reaction Mix to each well containing the supernatant.
-
Incubate and measure the absorbance as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of LDHA regulation in cancer and the point of intervention for AZD3965.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FOXM1-LDHA signaling promoted gastric cancer glycolytic phenotype and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Delivery of AZ-33
Disclaimer: The compound "AZ-33" is understood to be a hypothetical small molecule inhibitor for the purposes of this document. The following application notes and protocols are based on established methodologies for the in vivo delivery and evaluation of small molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism frequently dysregulated in cancer.
Introduction
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models to assess its pharmacokinetic profile and anti-tumor efficacy. The following sections cover various delivery methods, formulation strategies, and experimental workflows relevant to researchers, scientists, and drug development professionals.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a range of downstream targets, including mTORC1, leading to the promotion of protein synthesis and cell proliferation while inhibiting apoptosis. This compound is designed to inhibit key kinases within this pathway, thereby blocking these pro-survival signals.
In Vivo Delivery Methods and Formulations
The choice of in vivo delivery method and formulation for this compound is critical for achieving desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2] Common routes of administration for small molecule inhibitors in preclinical studies include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[1][2] The optimal route and formulation depend on the physicochemical properties of this compound, such as its solubility and stability.[1][2]
Table 1: Comparison of In Vivo Delivery Routes for this compound
| Route of Administration | Advantages | Disadvantages | Common Formulations |
| Oral (PO) | Non-invasive, convenient for long-term studies. | Subject to first-pass metabolism, variable bioavailability. | Solutions, suspensions in vehicles like methylcellulose (B11928114) or PEG-400. |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, rapid absorption. | Potential for local irritation, less clinically relevant for some applications. | Saline-based solutions, DMSO/PEG mixtures. |
| Subcutaneous (SC) | Allows for slow, sustained release, can improve half-life.[1][2] | Slower onset of action, potential for injection site reactions. | Oil-based depots (e.g., sunflower oil), aqueous suspensions.[1][2] |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Invasive, requires skilled administration, potential for rapid clearance. | Saline or dextrose solutions, often with co-solvents like DMSO. |
Experimental Protocols
Preparation of Dosing Solutions
Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.
Materials:
-
This compound compound
-
Vehicle components (e.g., DMSO, PEG-400, Tween 80, saline, sterile water)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Protocol for a 10 mg/mL this compound formulation in 10% DMSO / 40% PEG-400 / 50% Saline (for IV or IP injection):
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube to dissolve the compound completely. Vortex thoroughly.
-
Add the required volume of PEG-400 and vortex until the solution is clear and homogenous.
-
Slowly add the required volume of sterile saline while vortexing to avoid precipitation.
-
If any precipitation occurs, gently warm the solution or sonicate briefly.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at the recommended temperature and protect it from light until use.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in an in vivo cancer model.
Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous human cancer cell line xenografts (e.g., U87-MG glioblastoma, PC-3 prostate cancer).
Experimental Workflow:
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).
-
Treatment Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) daily for 21 days.
-
Data Collection: Measure tumor volumes and body weights three times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis (Optional): Collect tumor and plasma samples at specified time points to analyze target modulation (e.g., by Western blot for p-Akt) and drug concentration.
Quantitative Data Presentation
The following tables represent hypothetical data for this compound based on typical results for small molecule inhibitors of the PI3K/Akt/mTOR pathway.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| IV | 5 | 1500 | 0.1 | 2500 | 100 |
| PO | 25 | 800 | 2 | 4500 | 36 |
| SC | 25 | 450 | 4 | 6000 | 48 |
| IP | 25 | 1200 | 0.5 | 5500 | 44 |
Table 3: Hypothetical Anti-Tumor Efficacy of this compound in a U87-MG Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (%TGI) |
| Vehicle | - | PO | 1500 ± 250 | - |
| This compound | 25 | PO | 750 ± 150 | 50 |
| This compound | 50 | PO | 300 ± 100 | 80 |
Conclusion
These application notes provide a framework for the in vivo evaluation of the hypothetical small molecule inhibitor this compound. The selection of an appropriate delivery method and formulation is crucial for optimizing its therapeutic potential. The provided protocols for formulation preparation and in vivo efficacy studies offer a starting point for preclinical research. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal welfare.
References
Application Notes and Protocols: Seahorse XF Assay for Characterizing the Metabolic Effects of AZ-33, a Cell-Impermeable LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-33 is a potent and specific inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the terminal step of anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2][3] Dysregulation of LDHA is a hallmark of various cancers, where it contributes to the Warburg effect, enabling rapid cell proliferation even in the presence of oxygen. The therapeutic potential of targeting LDHA has generated significant interest in characterizing the metabolic consequences of its inhibition.
A notable characteristic of this compound is its cell-impermeability, which presents a challenge for standard cell-based assays.[2][4] To overcome this, a specialized Seahorse XF assay protocol utilizing permeabilized cells is required to allow this compound to access its intracellular target. This application note provides a detailed protocol for assessing the metabolic effects of this compound on permeabilized cells using the Agilent Seahorse XF Analyzer. The Seahorse XF technology enables real-time, simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration, via the oxygen consumption rate (OCR), and glycolysis, via the extracellular acidification rate (ECAR).
This protocol is designed to specifically measure the impact of this compound on glycolytic activity. By permeabilizing the plasma membrane, we can deliver substrates and inhibitors directly to the mitochondria and cytosol, allowing for a precise interrogation of the metabolic effects of this compound.
Signaling Pathway of Glycolysis and LDHA Inhibition
The following diagram illustrates the glycolytic pathway and the point of inhibition by this compound.
References
- 1. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 3. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wklab.org [wklab.org]
Application Notes and Protocols for Western Blot Analysis of LDHA Expression with AZ-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, LDHA is upregulated to support the high metabolic demands of rapid proliferation, a phenomenon known as the Warburg effect. This makes LDHA a compelling target for cancer therapy. AZ-33 is a potent and selective inhibitor of LDHA, demonstrating significant activity in enzymatic assays. However, its utility in cell-based assays is limited by its poor cell permeability.[1]
These application notes provide a comprehensive protocol for the Western blot analysis of LDHA expression. A specific, exploratory protocol for treating cells with this compound is included, with the understanding that optimization is critical due to its known permeability challenges.
Quantitative Data Summary
The following table summarizes the key in vitro biochemical data for the LDHA inhibitor, this compound.
| Parameter | Value | Reference |
| Target | Lactate Dehydrogenase A (LDHA) | [2][3] |
| IC50 | 0.5 µM | [1][2][3] |
| Kd | 0.093 µM | [2] |
| Cellular Activity | Inactive in cell-based assays due to poor permeability.[1] | [1] |
Signaling Pathway and Inhibitor Action
Experimental Workflow
Western Blot Protocol for LDHA Expression
This protocol provides a detailed methodology for the detection of LDHA protein in cell lysates by Western blotting.
1. Materials and Reagents
-
Cell Lines: HeLa, A549, or other cell lines expressing LDHA.
-
This compound: (Selleck Chemicals or equivalent). Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer is recommended for whole-cell lysates.
-
RIPA Buffer Recipe: 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
-
Protease and Phosphatase Inhibitor Cocktail: (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (Bio-Rad or equivalent).
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
PVDF Membranes: (0.45 µm pore size).
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-LDHA monoclonal antibody (e.g., Boster Bio, M00825) or Rabbit anti-LDHA polyclonal antibody (e.g., Cell Signaling Technology, #2012). Recommended dilution: 1:1000.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate: (ECL).
-
Wash Buffer: TBST.
2. Cell Culture and Treatment with this compound (Exploratory)
Note: Due to the poor cell permeability of this compound, achieving intracellular concentrations sufficient to observe a direct effect on LDHA protein expression may be challenging. The following is a suggested starting point for optimization.
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) must be included.
-
After treatment, proceed immediately to cell lysis.
3. Preparation of Cell Lysates
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL per 10⁷ cells).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-cooled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
5. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly before loading onto the gel.
6. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
7. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-LDHA antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's recommendation in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LDHA band intensity to the corresponding housekeeping protein band intensity.
Troubleshooting
-
No or Weak LDHA Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., switch between milk and BSA).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody dilutions.
-
Use a fresh lysis buffer with protease inhibitors.
-
References
Application Notes: Investigating Metabolic Reprogramming in CRISPR-Edited Cancer Cell Lines with the LDHA Inhibitor AZ-33
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Cancer cells exhibit profound metabolic reprogramming, often characterized by an upregulation of aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate (B86563) dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a key enzyme in this process and a promising target for cancer therapy. AZ-33 is a potent and selective inhibitor of LDHA.[1][2][3][4][5] These application notes describe a hypothetical study using this compound in conjunction with CRISPR-Cas9-edited cancer cell lines to investigate the role of both intracellular and extracellular LDHA in tumor metabolism. Due to the cell-impermeable nature of this compound[2][3], this protocol also incorporates the use of a cell-permeable LDHA inhibitor, FX-11, for comparative analysis of intracellular LDHA inhibition.[1][2][3][6][7]
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, which regenerates NAD+ required for sustained glycolysis.[8][9][10] In many cancer types, LDHA is overexpressed, contributing to the high glycolytic rate, lactate secretion, and acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and immune evasion.[8][11][12][13]
This compound is a potent and selective small molecule inhibitor of LDHA with a reported IC50 of 0.5 μM.[1][2][3][4][5] However, studies have shown that this compound is cell-impermeable, limiting its application to the study of extracellular LDHA or in cell-free assays.[2][3][4]
CRISPR-Cas9 gene editing technology allows for the precise knockout of genes involved in metabolic pathways.[14][15][16] By creating a knockout of a lactate transporter, such as Monocarboxylate Transporter 1 (MCT1, encoded by the SLC16A1 gene), we can create a cellular model to specifically investigate the effects of inhibiting extracellular LDHA activity with this compound. In this hypothetical study, we propose the use of a CRISPR-edited MCT1 knockout (MCT1-KO) cancer cell line to dissect the role of extracellular lactate metabolism. We will use this compound to inhibit extracellular LDHA and the cell-permeable LDHA inhibitor FX-11 as a comparator to study the effects of intracellular LDHA inhibition.
Materials and Methods
Reagents
-
This compound (Selleck Chemicals, Cat. No. S0108)[1]
-
FX-11 (MedchemExpress, Cat. No. HY-13133)[6]
-
CRISPR-Cas9 reagents for generating MCT1-KO cell line
-
Human cancer cell line (e.g., HeLa, PANC-1)
-
Cell culture media and supplements
-
Reagents for MTT, lactate production, Western blot, and qRT-PCR assays
Key Experiments
-
Generation of MCT1-KO Cell Line: A stable MCT1 knockout cell line and a non-targeting control (NTC) will be generated using CRISPR-Cas9 technology. Knockout will be validated by Western blot and Sanger sequencing.
-
Cell Viability Assay: The effect of this compound and FX-11 on the viability of both NTC and MCT1-KO cells will be assessed using the MTT assay.
-
Lactate Production Assay: Extracellular lactate levels will be measured to determine the direct impact of the inhibitors on LDHA activity.
-
Western Blot Analysis: Expression levels of key proteins in the glycolytic pathway (e.g., LDHA, MCT1, HIF-1α) will be analyzed.
-
Quantitative RT-PCR (qRT-PCR): Changes in the expression of genes related to glycolysis and metabolic stress will be quantified.
Data Presentation
Table 1: Inhibitor Properties
| Compound | Target | IC50 (hLDHA) | Cell Permeability | Reference |
| This compound | LDHA | 0.5 µM | No | [1][2][3][4][5] |
| FX-11 | LDHA | Kᵢ of 8 µM | Yes | [6] |
| GSK2837808A | LDHA/B | 2.6 nM / 43 nM | Yes | [17][18][19][20] |
Table 2: Example Data on the Effect of Cell-Permeable LDHA Inhibitors on Cancer Cells
| Cell Line | Inhibitor (Concentration) | Effect | Quantitative Measurement | Reference |
| Snu398 | GSK2837808A | Inhibition of Lactate Production | EC50 = 10 µM (hypoxia) | [17][18] |
| Snu398 | GSK2837808A | Apoptosis Induction | Dose-dependent increase | [19] |
| P493 Lymphoma | FX-11 | Inhibition of Tumor Growth | Significant delay at 2 mg/kg | [6] |
| BxPc-3 Pancreatic | FX-11 (72h) | Reduced Cell Proliferation | IC50 = 49.27 µM | [6] |
| MIA PaCa-2 Pancreatic | FX-11 (72h) | Reduced Cell Proliferation | IC50 = 60.54 µM | [6] |
| HeLa & SiHa Cervical | Oxamate (24h) | Decreased Lactate Production | Significant reduction | [5] |
Visualizations
Caption: Simplified diagram of the glycolytic pathway and points of intervention.
Caption: Workflow for investigating LDHA inhibitors in CRISPR-edited cells.
Experimental Protocols
General Cell Culture and Inhibitor Preparation
-
Culture wild-type, NTC, and MCT1-KO cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Prepare stock solutions of this compound and FX-11 in DMSO at a concentration of 10 mM. Store at -20°C.[20]
-
Prepare working dilutions of the inhibitors in cell culture media just before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
MTT Cell Viability Assay Protocol[6][18][19][20]
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the media and add 100 µL of fresh media containing serial dilutions of this compound or FX-11. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[17][18]
Lactate Production Assay
-
Seed 1x10^5 cells per well in a 24-well plate and allow to adhere overnight.
-
Treat cells with the desired concentrations of this compound or FX-11 for 24 hours.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's protocol.
-
Normalize the lactate concentration to the total protein content of the cells in each well, determined by a BCA assay.
Western Blot Protocol[8][11]
-
Treat cells grown in 6-well plates with inhibitors for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LDHA, anti-MCT1, anti-HIF-1α, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
Quantitative RT-PCR (qRT-PCR) Protocol[7][9][12]
-
Treat cells with inhibitors as described for the Western blot protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., LDHA, SLC16A1, HIF1A, and a housekeeping gene like GAPDH or ACTB).
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Expected Outcomes
-
In NTC cells: The cell-permeable inhibitor FX-11 is expected to decrease lactate production and cell viability. The cell-impermeable inhibitor this compound should have minimal effect, as LDHA's primary function is intracellular.
-
In MCT1-KO cells: These cells will have impaired lactate export. Treatment with FX-11 will lead to a significant intracellular accumulation of lactate and likely enhanced cytotoxicity. This compound is still expected to have a negligible effect, confirming its inability to enter the cell. This experimental setup allows for the specific study of intracellular LDHA function without the confounding factor of lactate export.
-
Western Blot and qRT-PCR: Inhibition of intracellular LDHA with FX-11 may lead to feedback regulation of glycolytic enzymes and stress response genes. For example, a decrease in LDHA activity could lead to an accumulation of pyruvate, potentially shunting it into the TCA cycle and increasing oxidative stress. This might be reflected by changes in HIF-1α protein stability or the expression of related genes.
Conclusion
This application note provides a framework for using the LDHA inhibitor this compound in conjunction with CRISPR-edited cell lines to dissect the metabolic roles of lactate dehydrogenase. By leveraging the cell-impermeable nature of this compound and comparing its effects to the cell-permeable inhibitor FX-11 in a lactate transport-deficient cell line, researchers can specifically investigate the consequences of inhibiting intracellular versus extracellular LDHA activity. These studies will provide valuable insights into the metabolic vulnerabilities of cancer cells and aid in the development of novel therapeutic strategies.
References
- 1. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. LDHA lactate dehydrogenase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolic role of lactate dehydrogenase in the growth of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Lactate dehydrogenase A subunit messenger RNA stability is synergistically regulated via the protein kinase A and C signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Metabolomics Analysis of Cells Treated with AZ-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-33 is a potent and selective inhibitor of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2] LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, a hallmark of the Warburg effect observed in many cancer cells. By inhibiting LDHA, this compound is expected to disrupt the metabolic balance of cancer cells, leading to decreased lactate production, a buildup of glycolytic intermediates, and a potential shift towards oxidative phosphorylation. This application note provides a comprehensive protocol for the analysis of metabolic changes in cells treated with this compound using mass spectrometry-based metabolomics.
A significant consideration for cellular assays with this compound is its reported cell impermeability.[2] This protocol will address this challenge by suggesting potential strategies to facilitate its cellular uptake, such as the use of a cell-permeable analog or a suitable delivery vehicle. The methodologies described herein are designed to enable researchers to elucidate the metabolic consequences of LDHA inhibition and to identify potential biomarkers of drug response.
Expected Metabolomic Changes Upon this compound Treatment
Based on the known function of LDHA, treatment of cancer cells with an effective dose of a cell-permeable this compound is anticipated to induce the following metabolic alterations:
-
Glycolysis: A significant decrease in intracellular and extracellular lactate levels is the most direct and expected consequence of LDHA inhibition. This will likely be accompanied by an accumulation of pyruvate and other upstream glycolytic intermediates such as glucose-6-phosphate, fructose-6-phosphate, and phosphoenolpyruvate.
-
Tricarboxylic Acid (TCA) Cycle: With the conversion of pyruvate to lactate blocked, an increased flux of pyruvate into the mitochondria to fuel the TCA cycle is expected. This may lead to elevated levels of TCA cycle intermediates like citrate, succinate, and malate.
-
Pentose Phosphate Pathway (PPP): The accumulation of glycolytic intermediates may drive an increased flux through the PPP, leading to higher levels of PPP metabolites such as ribose-5-phosphate, which is crucial for nucleotide biosynthesis.
-
Redox Balance: LDHA is essential for regenerating NAD+ from NADH. Its inhibition is expected to increase the NADH/NAD+ ratio, potentially leading to reductive stress.
-
Amino Acid Metabolism: Changes in the TCA cycle and glycolysis can impact the biosynthesis and degradation of various amino acids that are interconnected with these central carbon metabolism pathways.
Quantitative Data Summary
The following table summarizes hypothetical quantitative changes in key metabolites in cancer cells treated with a cell-permeable this compound analog (10 µM for 24 hours) compared to a vehicle control. Data is presented as fold change.
| Metabolic Pathway | Metabolite | Fold Change (this compound vs. Vehicle) |
| Glycolysis | Glucose-6-phosphate | 1.8 |
| Fructose-6-phosphate | 1.6 | |
| Phosphoenolpyruvate | 2.5 | |
| Pyruvate | 3.0 | |
| Lactate | 0.2 | |
| TCA Cycle | Citrate | 1.5 |
| Succinate | 1.3 | |
| Malate | 1.4 | |
| Pentose Phosphate Pathway | Ribose-5-phosphate | 1.7 |
| Redox Cofactors | NADH/NAD+ Ratio | 2.1 |
Experimental Protocols
Cell Culture and this compound Treatment
Note on this compound Cell Permeability: As this compound is reported to be cell-impermeable, researchers should consider the following approaches:
-
Use of a cell-permeable analog: If available, a structurally related analog of this compound with improved cell permeability should be used.
-
Permeabilization: A mild cell permeabilization protocol using agents like digitonin (B1670571) could be employed, although this may affect cell physiology.
-
Delivery Vehicle: Encapsulation of this compound in liposomes or nanoparticles could facilitate its cellular uptake.
Protocol:
-
Cell Line Selection: Choose a cancer cell line known to exhibit high rates of glycolysis (e.g., HeLa, PANC-1, or A549).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture cells in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of the cell-permeable this compound analog in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Once cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of the this compound analog (e.g., 1-10 µM). A vehicle control (DMSO) at the same final concentration should be run in parallel. For each condition (vehicle and this compound treated), prepare at least five biological replicates.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
Metabolite Extraction
This protocol is designed for rapid quenching of metabolic activity and efficient extraction of a broad range of polar metabolites.
-
Quenching: After the treatment period, place the 6-well plates on ice. Aspirate the medium and quickly wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each well.
-
Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
LC-MS Based Metabolomics Analysis
A general guideline for a reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) method is provided below. The exact parameters should be optimized for the specific instrument and metabolites of interest.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over a period of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Data Acquisition: Full scan mode from m/z 70 to 1000.
-
Data Analysis
-
Data Preprocessing: Raw data should be processed using software such as XCMS or MZmine for peak picking, alignment, and integration.
-
Metabolite Identification: Metabolites can be identified by comparing their accurate mass and retention times to a library of standards or by searching online databases like the Human Metabolome Database (HMDB).
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-test, volcano plot, PCA, PLS-DA) to identify metabolites that are significantly different between the this compound treated and control groups.
Visualizations
Caption: this compound inhibits LDHA, blocking the conversion of pyruvate to lactate.
Caption: Experimental workflow for metabolomics analysis.
References
Troubleshooting & Optimization
Troubleshooting AZ-33 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with AZ-33 in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What could be the problem?
A1: Several factors can influence the dissolution of this compound in DMSO:
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1][2]
-
Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C and vortexing or sonication can aid in dissolving this compound.[1] However, avoid excessive heat, which could degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.[1] The reported solubility of this compound in DMSO is 30 mg/mL.[3]
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[1] To address this, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1][2] Before use, always visually inspect the solution to ensure it is clear. To prevent this, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
Q3: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions.[4] To mitigate this:
-
Perform Serial Dilutions in DMSO First: Before the final dilution into your aqueous medium, perform intermediate dilutions of your concentrated stock in pure DMSO.[2]
-
Gradual Dilution: Add the final DMSO stock solution to your pre-warmed (37°C) aqueous medium dropwise while gently vortexing.[4]
-
Lower Final Concentration: The final concentration of this compound in the medium may be exceeding its aqueous solubility limit. Consider lowering the final working concentration.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize both compound precipitation and cellular toxicity.[4]
Q4: What is the target of this compound and why is that relevant for my experiments?
A4: this compound is an inhibitor of lactate (B86563) dehydrogenase A (LDHA), with an IC50 of 0.5 µM.[3] LDHA is a key enzyme in the glycolytic pathway, responsible for converting pyruvate (B1213749) to lactate, a process that is often upregulated in cancer cells (the Warburg effect).[5] Understanding the target and its signaling pathway is crucial for designing your experiments and interpreting the results.
Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Temperature | Appearance |
| DMSO | 30 mg/mL | 25°C | Clear Solution |
| DMSO | >30 mg/mL | 25°C | Suspension |
| Ethanol | 2 mg/mL | 25°C | Clear Solution |
| PBS (pH 7.2) | <0.1 mg/mL | 25°C | Slight Solubility/Suspension |
This table contains both reported[3] and illustrative data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 497.6 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 4.976 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[1][2] Alternatively, sonicate the tube for 5-10 minutes.[1]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in pure DMSO. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 dilution, you would first dilute your 10 mM stock to 1 mM in DMSO.
-
Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the appropriate volume of the this compound DMSO stock (or intermediate dilution) dropwise. For a 1:1000 dilution, add 1 µL of a 1 mM stock to 1 mL of medium to get a final concentration of 1 µM with 0.1% DMSO.
-
Final Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[4]
-
Control: Always prepare a vehicle control using the same final concentration of DMSO in your medium.
Visual Guides
Caption: A workflow for troubleshooting this compound dissolution in DMSO.
Caption: The inhibitory effect of this compound on the LDHA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing AZ-33 Concentration for Effective LDHA Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ-33, a selective inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). The following resources are designed to address common challenges and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA).[1][2][3][4] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate, a process crucial for maintaining high rates of glycolysis in many cancer cells (the Warburg effect).[5] By inhibiting LDHA, this compound disrupts this metabolic process, leading to a decrease in lactate production and potential therapeutic effects in cancer and other diseases characterized by elevated glycolysis.[5][6] The mechanism of LDHA inhibition by compounds like this compound typically involves binding to the enzyme's active site, preventing the binding of its natural substrates.[5]
Q2: What are the key potency and selectivity values for this compound?
A2: this compound exhibits high potency for LDHA with a reported half-maximal inhibitory concentration (IC50) of 0.5 µM in cell-free enzymatic assays.[1][2][4][7] It also demonstrates selectivity for LDHA over the related isoform, Lactate Dehydrogenase B (LDHB).[7]
Q3: Is this compound suitable for cell-based assays?
A3: this compound has been reported to have poor cell permeability.[1][7] This means it does not efficiently cross the cell membrane to reach its intracellular target, LDHA. Consequently, high concentrations may be required to observe a cellular effect, which can lead to off-target effects or misleading results. It is crucial to be cautious when interpreting data from cell-based assays using this compound. For troubleshooting guidance, please refer to the "Troubleshooting Guide: Cell-Based Assays".
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][4] For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in the appropriate assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
Quantitative Data Summary
| Parameter | Value | Notes |
| Target | Lactate Dehydrogenase A (LDHA) | |
| IC50 (LDHA) | 0.5 µM | In cell-free enzymatic assays.[1][2][4][7] |
| Selectivity | Selective for LDHA over LDHB.[7] | |
| Cell Permeability | Poor | Limited ability to cross the cell membrane.[1][7] |
| Solubility | Soluble in DMSO.[2][4] | Insoluble in water. |
Visualized Signaling Pathway and Workflows
Caption: The role of LDHA in converting pyruvate to lactate.
References
How to prevent AZ-33 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and stability of the novel inhibitor, AZ-33. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Precipitation observed in this compound stock solution upon storage. | The storage temperature is too high, leading to decreased solubility or solvent evaporation. | Store the stock solution at -80°C for long-term storage and -20°C for short-term storage. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| The concentration of the stock solution is too high. | Prepare a new stock solution at a lower concentration. Refer to the solubility data in Table 1. | |
| This compound solution appears cloudy or has changed color. | This may indicate chemical degradation or contamination. | Discard the solution and prepare a fresh one from a new vial of solid this compound. Review handling procedures to minimize exposure to light and air. |
| Incompatibility with the solvent or storage container. | Ensure you are using a recommended solvent (e.g., DMSO). Use low-protein-binding polypropylene (B1209903) tubes for storage to minimize adsorption to the container walls. | |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound in the aqueous assay buffer. | Perform a time-course experiment to assess the stability of this compound in your specific assay medium at the experimental temperature (e.g., 37°C).[1] Consider preparing fresh dilutions of this compound immediately before each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] | |
| Unexpected peaks appear in HPLC analysis of the this compound solution. | This is a strong indicator of degradation. | Characterize the degradation products using techniques like HPLC-MS.[2] Adjust solution preparation and storage conditions (e.g., pH, temperature, light exposure) to minimize degradation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic molecules. For aqueous working solutions, it is crucial to minimize the final DMSO concentration, typically keeping it below 0.5%, as higher concentrations can be cytotoxic or cause off-target effects.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q2: What are the optimal storage conditions for this compound solutions?
A2: Proper storage is critical for maintaining the stability of this compound.
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Compound | -20°C or below | Up to 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution (e.g., 10 mM) | -20°C (short-term) or -80°C (long-term) | 1-3 months at -20°C; up to 6 months at -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Dilutions | 2-8°C | Prepare fresh for each experiment | The stability of this compound in aqueous buffers can be limited. Avoid storing aqueous dilutions for extended periods. |
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your assay medium, you can perform a time-course experiment.[1] Incubate a solution of this compound in your medium at the experimental temperature (e.g., 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a validated analytical method like HPLC-UV or HPLC-MS.[2]
Q4: What factors can lead to the degradation of this compound in solution?
A4: Several factors can influence the stability of small molecules like this compound in solution. These include:
-
pH: The stability of compounds can be pH-dependent.[3] It is advisable to maintain a stable pH in your solutions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][6]
-
Light: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[4][6] Store solutions in amber vials or protect them from light.
-
Oxidation: Dissolved oxygen can lead to oxidative degradation.[4] While often a smaller concern for many compounds, it can be a factor.
-
Hydrolysis: In aqueous solutions, compounds can undergo hydrolysis. The rate of hydrolysis is often influenced by pH and temperature.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (high purity)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., for 1 mg of this compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Monitoring the Stability of this compound in Aqueous Buffer using HPLC
Objective: To assess the degradation of this compound in a specific aqueous buffer over time.
Materials:
-
10 mM this compound in DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
HPLC vials
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Immediately after preparation (t=0), take an aliquot of the solution, and transfer it to an HPLC vial for analysis. This will serve as your baseline measurement.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), transferring them to HPLC vials.
-
Analyze all samples by HPLC. A typical method would involve a C18 column and a gradient elution from 5% to 95% Mobile Phase B over several minutes.[1]
-
Monitor the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: Workflow for assessing the stability of this compound in aqueous solution.
Caption: Troubleshooting flowchart for inconsistent this compound assay results.
References
Technical Support Center: Mitigating Off-Target Effects of AZ-33
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of the selective kinase inhibitor, AZ-33.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experiments with this compound that may be indicative of off-target activity.
Issue 1: Inconsistent Phenotypic Readouts
Question: I am observing a different cellular phenotype than expected based on the known function of the primary target of this compound, Kinase X. What could be the cause?
Answer: This discrepancy may arise from this compound engaging with unintended targets. To investigate this, a systematic approach is recommended.
Experimental Workflow: Investigating Phenotypic Discrepancies
Caption: Workflow for Investigating Unexpected Phenotypes with this compound.
Detailed Methodologies:
-
Kinase Panel Screen: An in vitro assay where this compound is tested against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases inhibited by >50%.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Cells are treated with this compound or a vehicle control, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western blot for the presence of the target protein. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Issue 2: Lack of a Dose-Response Relationship
Question: I'm not seeing a clear dose-response curve with this compound for my phenotype of interest. Why might this be?
Answer: A flat or unusual dose-response curve can indicate that the observed effect is due to an off-target with a different potency than the primary target.
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test this compound over a broad concentration range (e.g., 1 nM to 100 µM).
-
Compare with known potency: Correlate the effective concentration range with the known IC50 values for the primary target and potential off-targets (see data table below).
-
Use a structurally distinct inhibitor: If available, use another inhibitor of Kinase X with a different chemical scaffold. If the phenotype is not replicated, it strongly suggests an off-target effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
This compound is a potent inhibitor of Kinase X . However, in vitro and cellular profiling have identified several off-targets, most notably Kinase Y and Kinase Z .
Data Summary: this compound Kinase Selectivity
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase X | 15 | In Vitro Kinase Assay | Primary Target |
| Kinase Y | 85 | In Vitro Kinase Assay | Structurally related to Kinase X |
| Kinase Z | 250 | In Vitro Kinase Assay | Unrelated kinase family |
| Protein A | >10,000 | Binding Assay | Non-kinase off-target (negligible) |
Q2: How do the off-target activities of this compound impact cellular signaling?
The off-target inhibition of Kinase Y and Kinase Z can lead to confounding effects as they participate in distinct signaling pathways.
Signaling Pathway Diagram: On-Target vs. Off-Target Effects of this compound
Caption: this compound's on-target and off-target signaling pathways.
Q3: What are the recommended control experiments when using this compound?
To ensure the observed effects are due to the inhibition of Kinase X, the following controls are essential:
-
Use a structurally unrelated Kinase X inhibitor: This helps to confirm that the phenotype is not an artifact of the this compound chemical scaffold.
-
Perform a rescue experiment: If possible, introduce a mutant version of Kinase X that is resistant to this compound. If the phenotype is rescued, it provides strong evidence for on-target activity.
-
siRNA/CRISPR knockdown of Kinase X: Compare the phenotype from genetic knockdown of Kinase X to that of this compound treatment.
Logical Flow: Interpreting Control Experiment Outcomes
Caption: Decision tree for interpreting control experiment results.
Technical Support Center: Improving the Bioavailability of AZ-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the in vivo bioavailability of the investigational compound AZ-33.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound? A1: Poor oral bioavailability for a compound like this compound is often multifactorial. The primary reasons typically fall into one or more of the following categories:
-
Low Aqueous Solubility : The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed. For a drug to be absorbed, it must be in a dissolved state at the site of absorption.[1][2]
-
Poor Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[3]
-
Extensive First-Pass Metabolism : The compound may be heavily metabolized in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug available.[4][5]
-
Efflux by Transporters : The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[1][5]
Q2: How does the Biopharmaceutics Classification System (BCS) help in understanding this compound's bioavailability challenges? A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Understanding where this compound falls within this system can guide formulation development:
-
BCS Class I : High Solubility, High Permeability (Unlikely for this compound).
-
BCS Class II : Low Solubility, High Permeability. Bioavailability is limited by the dissolution rate. Formulation strategies should focus on enhancing solubility and dissolution.[6]
-
BCS Class III : High Solubility, Low Permeability. Bioavailability is limited by the permeation rate. Strategies may include permeation enhancers.
-
BCS Class IV : Low Solubility, Low Permeability. This is the most challenging class, requiring strategies that address both solubility and permeability.[6]
Most efforts for a compound like this compound, assumed to be poorly soluble, would focus on strategies relevant to BCS Class II or IV.[7]
Q3: What initial steps should I take to diagnose the bioavailability problem with this compound? A3: A systematic approach is crucial.
-
Confirm Physicochemical Properties : Accurately determine this compound's aqueous solubility and logP (lipophilicity).
-
Conduct an Intravenous (IV) Dosing Study : A parallel IV dosing group allows for the determination of absolute bioavailability (F%). This helps distinguish between poor absorption and high first-pass metabolism.[5][8]
-
In Vitro Permeability Assay : Use a model like Caco-2 cells to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters.[5]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our studies. What are the potential causes and solutions?
Answer: High variability is a common challenge for poorly soluble compounds.[9] The causes can be both physiological and formulation-related.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure a standardized and consistent oral gavage technique. Verify dose volume and concentration for each animal and confirm correct placement of the gavage needle.[5] |
| Formulation Inhomogeneity | For suspensions, ensure the formulation is uniform and the compound does not settle. Use a suspending agent (e.g., methylcellulose) and continuously stir the suspension during dosing.[1] |
| Food Effects | The presence or absence of food can significantly alter gastric emptying and GI fluid composition, impacting dissolution.[9] Standardize feeding conditions by implementing a consistent fasting period (e.g., 12-16 hours) before dosing, with free access to water.[5][9] |
| Variable GI Motility | The rate at which substances move through the GI tract can differ between animals, affecting the time available for absorption.[9] While difficult to control, standardizing fasting and acclimatization periods can help minimize this. |
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
Question: Our results consistently show very low plasma concentrations of this compound, even at high doses. How can we improve exposure?
Answer: Consistently low exposure points to a fundamental issue with the drug's solubility, permeability, or metabolism.[8] The primary approach to address this is through formulation enhancement.
| Potential Cause | Troubleshooting / Formulation Strategy |
| Poor Solubility & Dissolution | The formulation is likely failing to get enough this compound into solution in the GI tract. The goal is to increase the dissolution rate and maintain a solubilized state.[5] Primary Solution: Implement advanced formulation strategies (see table below). |
| Poor Permeability / High Efflux | If formulation optimization does not yield sufficient exposure, this compound may have poor membrane permeability or be a substrate for efflux transporters.[5] This can be investigated using in vitro models like Caco-2 cells.[5] |
| Extensive First-Pass Metabolism | This is an intrinsic property of the drug.[5] To quantify its impact, a parallel intravenous (IV) dosing group is required to determine the absolute bioavailability.[5] |
Formulation Strategies to Enhance this compound Bioavailability
Improving the formulation is the most effective strategy for overcoming the challenges of a poorly soluble compound like this compound. Below is a summary of common approaches and hypothetical pharmacokinetic data in rats to illustrate their potential impact.
Table 1: Comparison of Formulation Strategies for this compound
(Hypothetical data following a 10 mg/kg oral dose in Sprague-Dawley rats; n=6 per group; data are mean ± SD)
| Formulation Strategy | Description | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Simple suspension in 0.5% methylcellulose. Baseline for comparison. | 45 ± 15 | 4.0 | 250 ± 90 | 100% (Reference) |
| Micronization | Particle size is reduced to the micron range (1-10 µm) to increase surface area and dissolution rate.[10] | 110 ± 30 | 2.0 | 750 ± 210 | 300% |
| Amorphous Solid Dispersion | The crystalline drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility.[7] | 250 ± 65 | 1.5 | 1800 ± 450 | 720% |
| SEDDS | A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form.[7][9] | 420 ± 90 | 1.0 | 3100 ± 620 | 1240% |
Visualizations
Caption: Troubleshooting decision tree for poor bioavailability.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Interplay of bioavailability challenges and solutions.
Experimental Protocols
Protocol: Oral Bioavailability Assessment of this compound Formulations in Rats
This protocol outlines a typical study to compare the oral bioavailability of different this compound formulations.
1. Animal Model
-
Species : Male Sprague-Dawley rats.[9]
-
Weight : 250-300g.
-
Housing : Standard conditions with a 12-hour light/dark cycle.
-
Acclimatization : Acclimatize animals to the facility for at least 3 days prior to the study.[9]
2. Animal Preparation
-
Fast animals overnight (approximately 12-16 hours) before dosing.[9]
-
Ensure free access to water at all times.
-
Weigh each animal immediately before dosing to calculate the exact dose volume.[9]
3. Formulation Preparation
-
Prepare all formulations (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.[9]
-
Ensure the formulation is homogeneous and the concentration of this compound is verified.
-
For suspensions, stir continuously before and during dose administration to maintain homogeneity.[1]
4. Dosing
-
Route : Oral gavage (PO).[8]
-
Dose : Administer a single dose of 10 mg/kg.
-
Dose Volume : Typically 5-10 mL/kg.
-
IV Reference Group : For determining absolute bioavailability, a separate group should receive a 1-2 mg/kg dose of this compound dissolved in a suitable vehicle via tail vein injection.[5]
5. Blood Sampling
-
Schedule : Collect serial blood samples (approx. 0.25 mL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection : Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Handling : Keep the samples on ice until centrifugation.[9]
6. Plasma Preparation
-
Centrifuge blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.[9]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.[9]
7. Bioanalysis
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]
8. Pharmacokinetic Analysis
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Refining AZ-33 treatment duration for long-term studies
AZ-33 Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in refining the treatment duration of this compound for long-term studies. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the TYRO3/AXL/MER (TAM) family of receptor tyrosine kinases, with highest affinity for AXL. By binding to the ATP-binding pocket of the AXL kinase domain, this compound blocks its phosphorylation and subsequent activation of downstream pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to decreased cell proliferation, survival, and migration in AXL-dependent tumor models.
Caption: this compound inhibits the AXL signaling pathway.
Q2: What is the recommended starting dose and duration for in vivo studies with this compound?
A2: For initial long-term efficacy studies in well-tolerated mouse xenograft models (e.g., NCI-H1299), we recommend a starting dose of 25 mg/kg, administered once daily (QD) via oral gavage. A typical study duration to observe significant tumor growth inhibition is 21-28 days. However, this should be optimized based on the specific tumor model and tolerability. Refer to the data tables below for more details.
Q3: How should I monitor for potential toxicity during long-term this compound treatment?
A3: Long-term administration of this compound is generally well-tolerated at efficacious doses. However, we recommend monitoring animals daily for clinical signs of distress, including significant weight loss (>15%), lethargy, or ruffled fur. Body weight should be recorded at least twice weekly. For studies exceeding 4 weeks, periodic complete blood counts (CBC) and serum chemistry panels are advised to monitor for potential hematological or organ-related toxicities.
Q4: My cells in culture are showing reduced sensitivity to this compound after prolonged exposure. What are the next steps?
A4: Acquired resistance to targeted therapies like this compound can occur. Potential mechanisms include upregulation of bypass signaling pathways or mutations in the AXL kinase domain. We recommend performing RNA sequencing to identify upregulated genes or whole-exome sequencing to detect potential mutations in resistant clones compared to the parental cell line. Additionally, exploring combination therapies to target potential bypass pathways may be a viable strategy.
Troubleshooting Guides
Problem: High variability in tumor growth inhibition in my mouse xenograft study.
This issue can arise from multiple factors. Follow this decision tree to diagnose the potential cause.
AZ-33 Technical Support Center: Optimizing Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZ-33, a hypothetical mTORC1 inhibitor. The information is designed to assist in the optimization of experimental controls and to address common issues encountered during studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of mTORC1. It binds to the FKBP12 protein, and this complex then interacts with the FRB domain of mTOR, preventing mTORC1 from phosphorylating its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][2] This inhibition leads to a decrease in protein synthesis and cell proliferation.[3]
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy with this compound:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTORC1 inhibitors.[4] This can be due to the baseline activity of the PI3K/Akt/mTOR pathway or the presence of resistance mechanisms.
-
Drug Concentration and Treatment Duration: The inhibition of mTORC1 substrates can be dose-dependent. While lower concentrations might be sufficient to inhibit S6K1 phosphorylation, higher concentrations may be needed to see a significant effect on 4E-BP1 phosphorylation and, consequently, cell viability.[4] The duration of treatment is also a critical factor.
-
Feedback Loop Activation: Inhibition of mTORC1 can lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival and counteract the effects of this compound.[4][5]
Q3: My Western blot results show an increase in Akt phosphorylation at Ser473 after this compound treatment. Is this an expected result?
A3: Yes, this can be an expected outcome. Inhibition of mTORC1 can disrupt a negative feedback loop involving S6K1 and insulin (B600854) receptor substrate 1 (IRS1).[6] This disruption can lead to increased PI3K signaling and subsequent phosphorylation of Akt at Ser473 by mTORC2.[6][7]
Q4: What are the appropriate positive and negative controls for a cell viability assay with this compound?
A4:
-
Positive Control: A known inducer of cell death in your specific cell line, such as staurosporine (B1682477) or doxorubicin, can serve as a positive control to ensure the assay is working correctly.
-
Negative Control: A vehicle control (e.g., DMSO, the solvent for this compound) at the same concentration used for the drug treatment is essential.[4]
-
Additional Control: Including another well-characterized mTOR inhibitor, like rapamycin (B549165) or everolimus, can help validate that the observed effects are due to mTORC1 inhibition.[2]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Optimize the cell number to be in the logarithmic growth phase for the duration of the experiment.[8]
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Possible Cause: Instability of this compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.[4]
Problem 2: Inconsistent Western Blot Results for Phosphorylated Proteins
-
Possible Cause: Suboptimal protein extraction.
-
Solution: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[9] Perform all lysis steps on ice.
-
Possible Cause: Issues with antibody quality.
-
Solution: Use antibodies validated for the specific application (e.g., Western blotting) and species. Follow the manufacturer's recommended antibody dilutions and incubation times.[10]
-
Possible Cause: Variability in protein loading.
-
Solution: Accurately determine the protein concentration of each lysate using a method like the BCA assay.[4] Normalize protein loading by running a loading control (e.g., β-actin, GAPDH) on the same blot.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| PC-3 | Prostate Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
Table 2: Effect of this compound on mTORC1 Downstream Targets
| Treatment | p-S6K1 (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound (10 nM) | 25% | 70% |
| This compound (100 nM) | 5% | 30% |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 72 hours).
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for mTOR Pathway Proteins[4][11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting guide for unexpected results.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with AZ-33
Technical Support Center: AZ-33
This guide provides troubleshooting for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). Inconsistent results can arise from various factors, including experimental setup and compound handling. This resource aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Why am I seeing high variability in my IC50 values for this compound?
High variability in IC50 measurements is a common issue that can obscure the true potency of an inhibitor. The source of this variability often lies in subtle inconsistencies in experimental conditions or reagent handling.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can significantly alter the inhibitor-to-cell ratio, affecting the apparent potency.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps and use a calibrated multichannel pipette for seeding plates.
-
-
Compound Solubility Issues: this compound has limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and variable results.[1][2]
-
Solution: Prepare fresh serial dilutions for each experiment from a DMSO stock. Visually inspect the highest concentration wells for any signs of precipitation before adding to cells. If precipitation is observed, consider lowering the top concentration.
-
-
Variable Incubation Times: Fluctuations in the duration of compound exposure can lead to inconsistent effects on cell viability or target engagement.
-
Solution: Standardize the incubation time precisely across all plates and experiments. Use a timer and process plates in a consistent order.
-
This compound shows low potency or no activity in my cell-based assays.
While this compound is a potent inhibitor of the purified LDHA enzyme (IC50 = 0.5 µM), its effectiveness in cellular assays can be limited by its physicochemical properties.[1][2]
Potential Causes & Troubleshooting Steps:
-
Low Cell Permeability: The presence of two carboxylic acid groups in this compound's structure can limit its ability to cross cell membranes, resulting in low intracellular concentrations.[1]
-
Solution: Consider using a more cell-permeable ester prodrug version if available. Alternatively, evaluate the use of cell lines with higher expression of organic anion transporters which may facilitate uptake.
-
-
Incorrect Assay Endpoint: The chosen assay may not be sensitive to the metabolic effects of LDHA inhibition within the selected timeframe.
-
Solution: Measure a direct downstream marker of LDHA activity, such as cellular lactate production. A significant, dose-dependent reduction in lactate is a key indicator of target engagement.[1]
-
-
Suboptimal Cell Health: Unhealthy or slow-growing cells may exhibit altered metabolic profiles, masking the effects of LDHA inhibition.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.
-
Experimental Protocol: Cellular Lactate Production Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the overnight culture medium with the compound dilutions and incubate for 24-48 hours.
-
Lactate Measurement: After incubation, collect 10-20 µL of the cell culture supernatant.
-
Assay Reaction: Use a commercial lactate assay kit. In a separate 96-well plate, mix the supernatant with the lactate dehydrogenase and NAD+ solution provided in the kit.
-
Data Acquisition: Incubate the reaction plate at 37°C for 30 minutes. Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Analysis: Normalize the lactate levels to a cell viability measurement (e.g., using a resazurin-based assay) to control for differences in cell number.
Table 1: Troubleshooting Inconsistent Potency Data
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High IC50 Variability | Inconsistent cell seeding | Use a homogenous cell suspension; mix between pipetting. | Reduced standard deviation in IC50 values across replicate plates. |
| No Cellular Activity | Low cell permeability | Measure lactate production as a direct readout of target engagement. | A dose-dependent decrease in extracellular lactate levels. |
| Compound Precipitation | Poor solubility in media | Prepare fresh dilutions; visually inspect for precipitates. | Consistent and reproducible dose-response curves. |
Diagram 1: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A flowchart to diagnose and resolve common issues with this compound.
Am I observing off-target effects or general toxicity?
Distinguishing between on-target inhibition of LDHA and off-target toxicity is crucial for interpreting your results. Kinase inhibitors and other targeted agents can sometimes exhibit off-target activities, especially at higher concentrations.[3]
Potential Causes & Troubleshooting Steps:
-
Non-Specific Toxicity: At high concentrations, many small molecules can induce cellular stress responses or toxicity unrelated to their primary mechanism of action.
-
Solution: Determine the IC50 and observe the morphology of the cells. If cell death occurs rapidly at concentrations just above the IC50, it may indicate general toxicity. Correlate the phenotype with a direct measure of target engagement (lactate reduction).
-
-
Lack of a Rescue Phenotype: If the observed effect is due to on-target LDHA inhibition, it should be reversible by providing cells with an alternative energy source.
-
Solution: Perform a "rescue" experiment by supplementing the culture medium with pyruvate (B1213749), which can be converted to lactate by LDH-B or used in the TCA cycle, bypassing the need for LDHA. If the addition of pyruvate reverses the cytotoxic effect of this compound, it strongly suggests an on-target mechanism.
-
Diagram 2: LDHA Inhibition and Pyruvate Rescue Pathway
Caption: this compound blocks LDHA; exogenous pyruvate can rescue cell viability.
References
Validation & Comparative
Validating the Inhibitory Effect of AZ-33 on Lactate Dehydrogenase A (LDHA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lactate (B86563) dehydrogenase A (LDHA) inhibitor, AZ-33, with other alternative inhibitors. It includes a summary of performance data, detailed experimental protocols for validation, and visualizations of relevant biological pathways and experimental workflows to support researchers in their evaluation of LDHA inhibitors.
Introduction to LDHA and Its Inhibition
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] In many cancer cells, a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), leads to an upregulation of LDHA.[1][2] This increased activity is associated with tumor progression, aggressiveness, and resistance to therapy, making LDHA a compelling target for anticancer drug development.[2][3][4] this compound is a potent, selective inhibitor of LDHA that has been characterized in various studies.[5][6][7]
Comparative Performance of LDHA Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known LDHA inhibitors. It is important to note that while some compounds show high enzymatic inhibition, their cellular activity can be limited by factors such as poor cell permeability.
| Inhibitor | Scaffold | Target | IC50 (μM) | Cellular Activity | Reference |
| This compound | Malonic Derivative | LDHA | 0.5 | Inactive in some cell-based assays due to poor permeability. | [5][6] |
| NHI-1 | N-hydroxyindole-2-carboxylate | LDHA | Low micromolar range | Reduced toxicity in non-cancerous cells compared to cancerous cells. | [5] |
| FX11 | Not Specified | LDHA | 8 (Ki) | Induces oxidative stress and cell death; inhibits tumor growth in vivo. | [8] |
| Compound 11 | Not Specified | LDHA | 0.33 | Reduces growth of MG-63 cancer cells with an EC50 of 3.35 μM. | [4] |
| Compound 7 | Not Specified | LDHA | 0.36 | Inhibits growth of A549 and NCI-H1975 lung cancer cells. | [9] |
| Oxamate | Not Specified | LDHA | IC50 in mmol/L range | Inhibits viability of various NSCLC cells. | [10] |
Signaling Pathways Involving LDHA
LDHA expression and activity are regulated by various signaling pathways implicated in cancer progression. Understanding these pathways is crucial for contextualizing the effects of LDHA inhibitors.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory effect of compounds like this compound on LDHA involves a series of in vitro and cell-based assays.
LDHA Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.
Principle: The assay monitors the decrease in NADH concentration, which accompanies the conversion of pyruvate to lactate by LDHA. The rate of NADH oxidation is measured by the decrease in absorbance or fluorescence.
Materials:
-
Purified human LDHA enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 50 mM Hepes, pH 7.2, with co-factors)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, LDHA enzyme, and NADH in the wells of a microplate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in NADH fluorescence or absorbance (e.g., excitation at 340 nm and emission at 480 nm) kinetically over time.[9]
-
Calculate the rate of reaction from the linear phase of the data.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It assesses the stabilization of a target protein upon ligand binding.
Principle: When a ligand binds to its target protein, the protein's thermal stability generally increases. This stabilization can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
PBS with protease inhibitors
-
Instrumentation for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blotting or mass spectrometry equipment for protein quantification
Procedure:
-
Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[11]
-
Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[12]
-
Quantify the amount of soluble LDHA in the supernatant using Western blotting or other protein detection methods.
-
Plot the amount of soluble LDHA as a function of temperature to generate melting curves for both the treated and control samples. A shift in the melting curve indicates ligand binding and target stabilization.
Lactate Production Assay
This cell-based assay measures the functional consequence of LDHA inhibition.
Principle: Inhibition of LDHA is expected to decrease the production and secretion of lactate by cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the LDHA inhibitor for a defined period (e.g., 4 to 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.[12]
-
Normalize the lactate levels to the cell number or total protein content.
-
A dose-dependent decrease in lactate production indicates effective inhibition of the glycolytic pathway by the compound.
Conclusion
This compound is a potent inhibitor of LDHA at the enzymatic level. However, its utility in cellular studies may be limited by its physicochemical properties affecting cell permeability.[5][7] For researchers investigating the biological consequences of LDHA inhibition, it is crucial to employ a multi-faceted validation approach. This should include direct enzyme inhibition assays, target engagement confirmation within the cellular context using techniques like CETSA, and functional assays such as measuring lactate production. Comparing this compound with other inhibitors, such as FX11 or novel compounds with demonstrated cellular activity, will provide a more comprehensive understanding of their potential as therapeutic agents or research tools.
References
- 1. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 2. research.vu.nl [research.vu.nl]
- 3. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Interleukin-33 (IL-33) Anti-Tumor Activity in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical modulator of the tumor microenvironment (TME). Initially recognized for its role in type 2 immunity, recent studies have unveiled its paradoxical functions in cancer, exhibiting both pro- and anti-tumoral activities depending on the context. This guide provides a comparative analysis of the anti-tumor effects of IL-33 across various experimental cancer models, supported by experimental data and detailed methodologies.
The Dual Role of IL-33 in Oncology
IL-33 acts as an "alarmin," a danger signal released from necrotic cells, which initiates immune responses. Its interaction with the receptor ST2, expressed on various immune cells, can trigger divergent downstream effects. The anti-tumorigenic activities of IL-33 are primarily attributed to its ability to stimulate type 1 immune responses, leading to the activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. Conversely, its pro-tumorigenic effects are often linked to the promotion of chronic inflammation, angiogenesis, and the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and type 2 innate lymphoid cells (ILC2s) in certain contexts.[1][2][3][4][5]
Comparative Anti-Tumor Efficacy of IL-33 Across Different Cancer Models
The anti-tumor activity of IL-33 has been evaluated in a multitude of preclinical cancer models. The following tables summarize the quantitative data from these studies, highlighting the diverse outcomes and immunological mechanisms at play.
Table 1: In Vivo Anti-Tumor Activity of IL-33 in Murine Cancer Models
| Cancer Model | Treatment Approach | Key Findings | Immune Cell Involvement | Reference |
| Melanoma (B16) | Transgenic expression of IL-33 in tumor cells | Potent inhibition of tumor growth and metastasis. | Increased numbers and IFN-γ production by CD8+ T and NK cells.[6][7] | [6][7] |
| Systemic administration of recombinant IL-33 (rIL-33) | Suppression of established tumor growth. | Increased expansion, tumor infiltration, and effector function of antigen-specific CD8+ T cells.[1] | [1] | |
| Injection or tumor expression of IL-33 | Inhibition of tumor growth, abolished by eosinophil depletion. | Eosinophils, promotion of CD8+ T cell recruitment. | ||
| Breast Cancer (4T1) | Transgenic expression of IL-33 in tumor cells | Slower tumor growth rate.[7] | Increased tumor-infiltrating NK cells and CD8+ T cells.[7] | [7] |
| IL-33 administration | Prevention of pulmonary metastasis. | Recruitment and activation of NK cells in the lung. | ||
| Hepatocellular Carcinoma (HCC) | Hydrodynamic injection of IL-33-expressing plasmids | Significant inhibition of tumor growth. | Increased percentages and activation of CD4+ and CD8+ T cells in the liver; enhanced CTL cytotoxicity.[8] | [8] |
| Colon Carcinoma (CT26) | Administration of recombinant IL-33 | Pro-tumorigenic: enhanced expansion of ST2+ Treg cells, resulting in tumor growth. | Regulatory T cells (Tregs). | [1] |
| Endogenous IL-33 | Anti-tumorigenic: promoted IFN-γ expression by CD4+ and CD8+ T cells and augmented CD8+ T cell-mediated antitumor responses. | CD4+ and CD8+ T cells. | ||
| Lewis Lung Carcinoma (LLC) | Transgenic expression of IL-33 | Attenuated tumor metastasis. | Enhanced recruitment and cytotoxicity of CD8+ T cells and NK cells.[9] | [9] |
Table 2: Cellular and Molecular Effects of IL-33 in Anti-Tumor Immunity
| Immune Cell Type | Effect of IL-33 Stimulation | Mechanism of Action | Reference |
| CD8+ T Cells | Enhanced proliferation, activation, IFN-γ production, and cytotoxicity. | Direct action on ST2-expressing CD8+ T cells and indirect activation via dendritic cells.[1][8] | [1][8] |
| NK Cells | Increased numbers, IFN-γ production, and cytotoxic activity. | Direct activation and recruitment to the tumor site.[6] | [6] |
| Eosinophils | Recruitment to the TME and enhanced cytotoxic functions. | Can exert anti-tumor activity and promote the recruitment of CD8+ T cells.[1] | [1] |
| Dendritic Cells (DCs) | Promoted cross-presentation of tumor antigens. | Activation via the ST2/MyD88/STAT1-dependent pathway, leading to enhanced T cell responses.[1] | [1] |
| Type 2 Innate Lymphoid Cells (ILC2s) | Dual role: can mediate tumor immune surveillance by promoting CD8+ T cell responses or can suppress NK cell activation.[1] | Context-dependent, can secrete CXCR2 ligands causing tumor cell apoptosis or suppress NK cell-mediated killing.[1] | [1] |
| Regulatory T Cells (Tregs) | Expansion and activation of immunosuppressive functions. | Recruitment of ST2+ Tregs to the TME, supporting tumor immune escape.[1] | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited findings.
In Vivo Murine Cancer Models
-
Tumor Cell Lines and Culture: B16-F10 melanoma, 4T1 breast carcinoma, CT26 colon carcinoma, and Lewis Lung Carcinoma (LLC) cells are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin. For IL-33 expression studies, tumor cells are transduced with lentiviral or retroviral vectors encoding murine IL-33.[6][7]
-
Tumor Implantation: Syngeneic mice (e.g., C57BL/6 for B16, BALB/c for 4T1 and CT26) are subcutaneously or intravenously injected with a specified number of tumor cells (typically 1x10^5 to 1x10^6 cells). For hepatocellular carcinoma models, hydrodynamic tail vein injection of IL-33-expressing plasmids along with tumor cells is utilized.[7][8]
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers and calculated using the formula: (length × width^2) / 2. Survival studies monitor the lifespan of the tumor-bearing mice.
-
Metastasis Assessment: For metastasis models (e.g., intravenous injection of B16 or 4T1 cells), lungs are harvested at a specific time point, and metastatic nodules are counted.[7][9]
-
In Vivo Cell Depletion: To determine the role of specific immune cells, depleting antibodies (e.g., anti-CD8, anti-NK1.1, anti-Siglec-F for eosinophils) are administered intraperitoneally to the mice before and during tumor growth.[6][9]
Immunological Assays
-
Flow Cytometry: Single-cell suspensions from tumors, spleens, and lymph nodes are stained with fluorescently labeled antibodies against various cell surface and intracellular markers (e.g., CD3, CD4, CD8, NK1.1, CD45, IFN-γ, Granzyme B) to analyze the phenotype and function of immune cell populations.
-
CTL Cytotoxicity Assay: Tumor-infiltrating lymphocytes or splenocytes are co-cultured with target tumor cells at various effector-to-target ratios. Target cell lysis is measured using methods like chromium-51 (B80572) release assay or flow cytometry-based assays.[8]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumor tissues are sectioned and stained with antibodies to visualize the infiltration and localization of immune cells within the tumor microenvironment.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the anti-tumor response mediated by IL-33.
Caption: IL-33 signaling pathway in the tumor microenvironment.
Caption: Workflow for assessing IL-33 anti-tumor activity in vivo.
Therapeutic Implications and Future Directions
The potent anti-tumor effects of IL-33, particularly its ability to drive CD8+ T cell and NK cell responses, make it an attractive candidate for cancer immunotherapy.[6][7] Combination therapies are a promising avenue for future research. For instance, IL-33 has been shown to synergize with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) by remodeling the TME and enhancing T-cell responses.[1][10] Furthermore, arming oncolytic viruses with IL-33 is another innovative strategy being explored to deliver this cytokine directly to the tumor site, thereby maximizing its therapeutic effect while minimizing systemic toxicity.[11]
However, the pro-tumorigenic potential of IL-33 necessitates a cautious and targeted approach. The contradictory roles observed, for example in colon carcinoma, underscore the importance of understanding the specific TME context.[1] Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from IL-33-based therapies and on developing strategies to selectively promote its anti-tumor functions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pro-tumorigenic IL-33 Involved in Antitumor Immunity: A Yin and Yang Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumorigenic Activities of IL-33: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | The Pro-tumorigenic IL-33 Involved in Antitumor Immunity: A Yin and Yang Cytokine [frontiersin.org]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of IL-33/ST2 Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Targeting IL-33 to boost immunotherapy of cancer - Binfeng Lu [grantome.com]
The Double-Edged Sword of Glycolysis Inhibition: A Comparative Analysis of AZ-33's Metabolic Impact
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolic inhibitors is paramount. This guide provides a comparative analysis of AZ-33, a potent Lactate (B86563) Dehydrogenase A (LDHA) inhibitor, and its influence on the core cellular energy pathways: glycolysis and oxidative phosphorylation. We present a detailed examination of this compound alongside other key metabolic modulators, supported by experimental data and protocols to facilitate informed research decisions.
This compound has been identified as a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the final step of anaerobic glycolysis. Its inhibitory action prevents the conversion of pyruvate (B1213749) to lactate, a hallmark of the Warburg effect observed in many cancer cells. This guide will delve into the direct and indirect consequences of this inhibition on cellular metabolism, drawing comparisons with other well-characterized metabolic inhibitors.
Comparative Inhibitor Overview
To contextualize the effects of this compound, we compare it with other inhibitors targeting different stages of glycolysis:
| Inhibitor | Target Enzyme | Mechanism of Action | IC50/Ki | Cell Permeability |
| This compound | Lactate Dehydrogenase A (LDHA) | Potent and selective inhibitor | 0.5 µM (IC50)[1] | Cell-impermeable |
| Galloflavin | Lactate Dehydrogenase (LDH-A and LDH-B) | Inhibits lactate production | 5.46 µM (Ki for LDH-A)[2] | Cell-permeable |
| GSK2837808A | Lactate Dehydrogenase A (LDHA) | Potent and selective inhibitor | 2.6 nM (IC50 for LDHA) | Cell-permeable |
| FX11 | Lactate Dehydrogenase A (LDHA) | Small-molecule inhibitor | Not specified in provided results | Cell-permeable |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Competitive inhibitor of glucose | Not specified in provided results | Cell-permeable |
Impact on Glycolysis and Oxidative Phosphorylation
The inhibition of glycolysis at different points by these compounds leads to distinct and measurable effects on both the glycolytic rate and the compensatory response of oxidative phosphorylation (OXPHOS). The Seahorse XF Analyzer is a standard tool to measure the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), a measure of OXPHOS.
| Inhibitor | Effect on Glycolysis (ECAR/Lactate Production) | Effect on Oxidative Phosphorylation (OCR) | Supporting Data |
| This compound (and other LDHA inhibitors) | Decreased ECAR and lactate production. By blocking the conversion of pyruvate to lactate, the final product of aerobic glycolysis is reduced. | Increased OCR. The accumulation of pyruvate shunts it towards the mitochondria, fueling the TCA cycle and increasing oxygen consumption.[3][4][5][6] | Inhibition of LDHA by various small molecules, including FX11 and GSK2837808A, has been shown to decrease ECAR while simultaneously increasing OCR in cancer cell lines.[4][5][6] One study, however, reported a counterintuitive increase in ECAR and lactate production in MDA-MB-231 breast cancer cells upon treatment with the LDHA inhibitor FX11.[7] |
| 2-Deoxy-D-glucose (2-DG) | Decreased ECAR and lactate production. By inhibiting the first committed step of glycolysis, the entire pathway is suppressed.[8] | Decreased OCR. With reduced glycolytic flux, the supply of pyruvate to the mitochondria is diminished, leading to a decrease in oxidative phosphorylation. | Studies have shown that 2-DG treatment effectively reduces glycolysis and can impair mitochondrial function in cancer cells.[8] |
Visualizing the Metabolic Interplay
To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of glycolysis and oxidative phosphorylation, highlighting the points of inhibition.
Caption: A simplified experimental workflow for assessing metabolic changes using a Seahorse XF Analyzer.
Caption: Logical relationship showing the downstream effects of LDHA inhibition.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. Below are summarized methodologies for key experiments cited in this guide.
Measurement of ECAR and OCR using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a crucial tool for real-time measurement of cellular metabolic rates.
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
2. Assay Preparation:
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant.
-
Replace the cell culture medium with a specialized, unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
3. Seahorse XF Analyzer Operation:
-
Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Program the instrument to perform cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.
-
Inject the metabolic inhibitor of interest (e.g., this compound, 2-DG) through the drug ports of the sensor cartridge.
-
Monitor the kinetic response of OCR and ECAR to the inhibitor.
4. Mitochondrial Stress Test (Optional but Recommended):
-
To further probe mitochondrial function, sequentially inject:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Analysis:
-
The Seahorse XF software calculates OCR and ECAR values from the raw data.
-
These values can be used to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
The inhibition of glycolysis presents a compelling therapeutic strategy, particularly in oncology. This compound, as a potent LDHA inhibitor, effectively shuts down the conversion of pyruvate to lactate. This action not only curtails a key feature of the Warburg effect but also forces a metabolic rewiring towards oxidative phosphorylation. This stands in contrast to inhibitors like 2-DG, which suppress both glycolysis and subsequently oxidative phosphorylation. The choice of inhibitor and the understanding of its specific metabolic consequences are critical for designing effective therapeutic interventions and for advancing our fundamental understanding of cellular metabolism. The provided data and protocols serve as a foundational guide for researchers to explore these intricate metabolic landscapes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of AZ-33 through Genetic Knockout of Lactate Dehydrogenase A
A Comparative Guide for Researchers
In the landscape of cancer metabolism research, lactate (B86563) dehydrogenase A (LDHA) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation in the cytosol. The small molecule AZ-33 is a potent inhibitor of LDHA, demonstrating an IC50 of 0.5 μM. To rigorously validate that the cellular effects of this compound are a direct consequence of its interaction with LDHA, a comparison with genetic knockout of the LDHA gene is the gold standard. This guide provides a framework for such a comparison, outlining the necessary experimental data, protocols, and conceptual workflows for researchers in drug development and cancer biology.
Comparative Analysis of this compound and LDHA Knockout
The primary objective of this comparison is to demonstrate that the phenotypic and metabolic changes induced by this compound treatment phenocopy those observed in cells where the LDHA gene has been genetically ablated. A systematic comparison using a panel of cancer cell lines is recommended. The following table summarizes the expected quantitative outcomes from key comparative experiments.
| Parameter | Control Cells | This compound Treated Cells | LDHA Knockout (KO) Cells | Rationale |
| LDHA Protein Level | High | High | Absent/Significantly Reduced | To confirm successful gene knockout at the protein level. |
| LDHA Enzyme Activity | High | Significantly Reduced | Absent/Significantly Reduced | To confirm both the inhibitor's efficacy and the functional consequence of the knockout. |
| Lactate Production | High | Significantly Reduced | Significantly Reduced | A direct readout of LDHA activity in the cell. |
| Glucose Consumption | High | Reduced | Reduced | Inhibition of glycolysis downstream of pyruvate (B1213749) will lead to feedback inhibition and reduced glucose uptake. |
| Cell Proliferation | Normal | Reduced | Reduced | Demonstrates the reliance of cancer cells on LDHA-mediated metabolism for growth. |
| ATP Levels | Normal | Reduced | Reduced | To assess the impact on cellular energy production. |
| Mitochondrial Respiration | Low | Increased | Increased | Inhibition of glycolysis can force cells to rely more on oxidative phosphorylation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited in this guide.
Generation of LDHA Knockout Cell Lines using CRISPR-Cas9
Objective: To create a stable cell line lacking functional LDHA protein.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the LDHA gene (multiple sgRNAs should be tested). Scrambled sgRNA should be used as a control.
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Antibody for Western blotting against LDHA
Protocol:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting an early exon of the LDHA gene into a lentiviral vector co-expressing Cas9.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Screen individual clones for the absence of LDHA protein expression by Western blot analysis. Confirm the on-target gene editing by Sanger sequencing of the genomic DNA at the target locus.
LDHA Enzyme Activity Assay
Objective: To measure the catalytic activity of LDHA in cell lysates.
Materials:
-
Control, this compound treated, and LDHA KO cell lysates
-
Reaction buffer (e.g., 200 mM TRIS, pH 8.0)
-
Substrate solution (e.g., 50 mM L-Lactate)
-
Cofactor solution (e.g., 5 mM NAD+)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from control, this compound treated, and LDHA KO cells. Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, substrate solution, and cofactor solution to each well.
-
Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. LDHA activity is proportional to this rate.
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by cells into the culture medium.
Materials:
-
Conditioned media from control, this compound treated, and LDHA KO cells
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Cell Culture: Plate an equal number of cells for each condition and culture for 24-48 hours. For the this compound treated group, add the inhibitor at the desired concentration.
-
Collect Media: Collect the culture medium from each well.
-
Assay: Perform the lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the lactate concentration.
-
Normalization: Count the number of cells in each well at the end of the experiment to normalize the lactate production to cell number.
Visualizing the On-Target Validation Strategy
To conceptually illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: The Warburg effect pathway, highlighting the inhibition of LDHA by this compound and its genetic ablation.
Caption: Experimental workflow for validating the on-target effects of this compound using LDHA knockout cells.
Head-to-Head Comparison of AZ-33 and GNE-140: A Guide for Researchers
In the landscape of cancer metabolism research, the inhibition of lactate (B86563) dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate, a process frequently upregulated in cancer cells, known as the Warburg effect. This guide provides a detailed head-to-head comparison of two notable LDHA inhibitors: AZ-33 and GNE-140, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | GNE-140 |
| Primary Target | Lactate Dehydrogenase A (LDHA) | Lactate Dehydrogenase A (LDHA) & B (LDHB) |
| Reported Potency | IC50: 0.5 µM (LDHA) | IC50: 3 nM (LDHA), 5 nM (LDHB) |
| Cellular Activity | Reported to be cell-impermeable | Demonstrates cellular and in vivo activity |
Biochemical Performance: A Quantitative Comparison
The following table summarizes the key biochemical data for this compound and GNE-140, highlighting their potency and selectivity.
| Parameter | This compound | GNE-140 | Reference |
| Target(s) | LDHA | LDHA, LDHB | [1][2] |
| IC50 (LDHA) | 0.5 µM | 3 nM | [2][3] |
| IC50 (LDHB) | 3.6 µM | 5 nM | [1][2] |
| Binding Affinity (Kd for LDHA) | 0.093 µM | Not Reported | [3] |
| Selectivity (LDHA vs LDHB) | ~6.7-fold | ~1.7-fold | [1][2] |
GNE-140 exhibits significantly higher potency against both LDHA and LDHB compared to this compound.[2] While both compounds show a degree of selectivity for LDHA over LDHB, GNE-140's near-equivalent inhibition of both isoforms suggests a broader activity profile.
Cellular and In Vivo Activity: A Tale of Two Permeabilities
A critical divergence between the two inhibitors lies in their cellular activity. This compound has been reported to be cell-impermeable, which consequently leads to a lack of cytotoxicity in cell-based assays, with an IC50 greater than 500 µM in HeLa cervical cancer cells.[1][3] In contrast, GNE-140 has demonstrated potent cellular activity, inhibiting lactate production in cancer cells and showing anti-proliferative effects in a panel of cancer cell lines.[2][4] Furthermore, GNE-140 has been evaluated in in vivo models, though it did not show significant antitumor activity in a MIA PaCa-2 xenograft model at doses up to 400 mg/kg.[4]
Mechanism of Action and Signaling Pathways
Both this compound and GNE-140 function by inhibiting the enzymatic activity of lactate dehydrogenase, a pivotal enzyme in anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, these inhibitors aim to disrupt the metabolic processes that cancer cells rely on for rapid growth and proliferation.
The inhibition of LDHA can have several downstream effects on cellular signaling. Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).[5][6] This suggests that combining LDHA inhibitors with agents targeting mitochondrial respiration or the AMPK-S6K pathway could be a strategy to overcome resistance.[5][6]
Caption: Simplified signaling pathway of LDHA and its inhibition.
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation and comparison of inhibitors. Below are summaries of key experimental protocols relevant to the assessment of compounds like this compound and GNE-140.
LDH Enzyme Activity Assay
This assay is fundamental for determining the direct inhibitory effect of the compounds on the LDH enzyme.
Caption: General workflow for an LDH enzyme activity assay.
Methodology: The inhibitory activity of the compounds on purified LDHA and LDHB isoforms is determined by monitoring the oxidation of NADH to NAD+. The reaction mixture typically contains the enzyme, NADH, and the inhibitor in a suitable buffer. The reaction is initiated by the addition of the substrate, pyruvate. The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm using a plate reader. IC50 values are then calculated from the dose-response curves.[7]
Cellular Lactate Production Assay
This assay assesses the ability of the inhibitors to block lactate production in cancer cells.
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a defined incubation period (e.g., 6 hours), the cell culture supernatant is collected. The lactate concentration in the supernatant is measured using a commercial lactate assay kit, which is typically a colorimetric or fluorometric assay. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in lactate production, is then determined.[4]
Cell Viability Assay
This assay measures the effect of the inhibitors on cancer cell proliferation and survival.
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[2] Cancer cells are seeded in 384-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells. The luminescence is measured using a plate reader, and IC50 values for cell viability are calculated.[2]
Conclusion
This compound and GNE-140 are both inhibitors of LDHA, but they exhibit markedly different properties. GNE-140 is a highly potent inhibitor of both LDHA and LDHB with demonstrated cellular activity, making it a valuable tool for studying the effects of LDH inhibition in cellular and in vivo systems. In contrast, this compound, while showing micromolar potency against LDHA in biochemical assays, is reported to be cell-impermeable, limiting its utility in cell-based and in vivo studies without further modification or formulation strategies.
For researchers investigating the direct enzymatic inhibition of LDHA, both compounds could be of interest. However, for studies requiring cellular or in vivo target engagement, GNE-140 is the more appropriate and well-characterized tool. The disparity in their cellular permeability underscores the critical importance of considering physicochemical properties alongside biochemical potency in the early stages of drug discovery. Future research may focus on improving the cell permeability of potent biochemical inhibitors like this compound or on developing more selective and efficacious analogs of cell-active compounds like GNE-140.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-GNE-140 | lactate dehydrogenase (LDHA) inhibitor | CAS 2003234-63-5 (R-isomer) | S-enantiomer of GNE-140|(R)-GNE140| InvivoChem [invivochem.com]
- 7. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of AZ-33, an LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of AZ-33, a potent inhibitor of Lactate Dehydrogenase A (LDHA), against other known LDHA inhibitors. While the initial query mentioned kinase binding assays, it is important to clarify that this compound's primary target is the metabolic enzyme LDHA, not a protein kinase. The principles of determining inhibitor specificity, however, are broadly applicable. This document outlines the comparative inhibitory activities of this compound and its alternatives, details a relevant binding assay protocol, and illustrates the general workflow for assessing inhibitor specificity.
Lactate Dehydrogenase A is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1] Inhibition of LDHA is a promising strategy in cancer therapy.[1] Understanding the specificity of an inhibitor like this compound is crucial, as off-target effects can lead to unforeseen cellular responses and potential toxicity.[2]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data for this compound and selected alternative LDHA inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of an inhibitor's potency. Lower values indicate higher potency. Selectivity is often assessed by comparing the potency against the primary target (LDHA) versus other related enzymes, such as the isoform LDHB.
| Inhibitor | Target | IC50 / Ki | Off-Target Information / Selectivity |
| This compound | LDHA | IC50: 0.5 µM | Selective for LDHA over LDHB (IC50 for LDHB is 3.6 µM).[3] |
| LDHB | IC50: 3.6 µM | ||
| GSK2837808A | hLDHA | IC50: 2.6 nM | Highly selective for LDHA over LDHB.[4][5] At concentrations above 3 µM, it can directly inhibit mitochondrial function.[5] |
| hLDHB | IC50: 43 nM | ||
| FX-11 | LDHA | IC50: 49.27 µM (in BxPc-3 cells) | Has been shown to be effective in inhibiting tumor growth in xenograft models.[6] The potential for other off-target effects contributing to its biological activity has been noted.[6] |
| (R)-GNE-140 | LDHA | IC50: 3 nM | Potent inhibitor of both LDHA and LDHB.[7][8][9] One study indicated a lack of off-target effects at a concentration of 10 µM in a long-term experiment.[9] |
| LDHB | IC50: 5 nM | ||
| Galloflavin | LDH-A | Ki: 5.46 µM | Inhibits both LDHA and LDHB.[10][11][12] To date, the inhibition of LDH is the only described biochemical effect for galloflavin.[13] |
| LDH-B | Ki: 15.06 µM | ||
| Sodium oxamate | LDH-A | Specific inhibitor of LDH-A | Has minimal effects on normal human astrocytes, suggesting a favorable therapeutic window.[14] It has been shown to have low cytotoxicity in normal human cells.[15] |
Experimental Protocols: LDHA Enzyme Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against LDHA by monitoring the oxidation of NADH.[14]
Materials:
-
Purified recombinant human LDHA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Pyruvate (B1213749) (substrate)
-
Assay Buffer: 50 mM Hepes (pH 7.2), 0.01% (v/v) Triton X-100, 2 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to achieve the desired final concentrations in the assay.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer.
-
Addition of Inhibitor and Enzyme: Add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells. Then, add the purified LDHA enzyme to all wells except for the blank control. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 2 nM).[14]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of NADH (final concentration, e.g., 60 µM) and pyruvate (final concentration, e.g., 60 µM).[14]
-
Monitoring the Reaction: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts in inhibitor specificity assessment.
Caption: Experimental workflow for assessing inhibitor specificity.
Caption: Inhibition of the LDHA pathway by this compound.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
A Comparative Guide to the Efficacy and Selectivity of AZD-33, a Novel Kinase-Y Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, fictitious compound AZD-33 with other known inhibitors of the oncogenic Kinase-Y. The data presented herein is for illustrative purposes to demonstrate a comparative analysis.
Introduction
AZD-33 is a next-generation, ATP-competitive inhibitor of Kinase-Y, a serine/threonine kinase implicated in the progression of various solid tumors. This document summarizes the preclinical data for AZD-33 and compares its performance against two alternative compounds, here referred to as Compound-A and Compound-B.
Data Presentation
The following tables summarize the quantitative data from key preclinical experiments.
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of AZD-33, Compound-A, and Compound-B against Kinase-Y and two other related kinases (Kinase-A and Kinase-B) to assess selectivity.
| Compound | Kinase-Y IC50 (nM) | Kinase-A IC50 (nM) | Kinase-B IC50 (nM) | Selectivity (Kinase-A/Kinase-Y) |
| AZD-33 | 2.5 | 5,200 | >10,000 | 2080x |
| Compound-A | 15.8 | 850 | 7,300 | 54x |
| Compound-B | 45.2 | 1,200 | 9,800 | 27x |
Table 2: Cellular Potency in Tumor Cell Line
This table shows the half-maximal effective concentration (EC50) for the inhibition of the downstream substrate of Kinase-Y, Protein-Z, in the HT-29 cancer cell line.
| Compound | p-Protein-Z EC50 (nM) |
| AZD-33 | 10.2 |
| Compound-A | 88.5 |
| Compound-B | 250.7 |
Table 3: In Vivo Efficacy in HT-29 Xenograft Model
This table summarizes the tumor growth inhibition (TGI) in a mouse xenograft model using the HT-29 cell line.
| Treatment (Oral, Once Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| AZD-33 | 10 | 85 |
| Compound-A | 30 | 62 |
| Compound-B | 50 | 45 |
Experimental Protocols
1. In Vitro Kinase Assay
The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human Kinase-Y, Kinase-A, and Kinase-B were incubated with the test compounds at various concentrations in a kinase buffer containing ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin were then added. After a 30-minute incubation, the TR-FRET signal was measured. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
2. Cellular Phospho-Protein-Z Assay
HT-29 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of AZD-33, Compound-A, or Compound-B for 2 hours. Following treatment, the cells were lysed, and the level of phosphorylated Protein-Z (p-Protein-Z) was quantified using an enzyme-linked immunosorbent assay (ELISA). The total protein concentration in each well was used to normalize the results. EC50 values were determined from the concentration-response curves.
3. In Vivo Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. The compounds were administered orally, once daily, for 21 days. Tumor volumes were measured twice weekly with calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle-treated control group. All animal procedures were conducted in accordance with institutional guidelines.
Mandatory Visualizations
Signaling Pathway of Kinase-Y
Caption: Simplified Kinase-Y Signaling Pathway and the inhibitory action of AZD-33.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the HT-29 Xenograft Model Study.
Comparative Toxicity Profile of AZ-33 and Other Lactate Dehydrogenase A (LDHA) Inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
This guide provides a comparative toxicological overview of the lactate (B86563) dehydrogenase A (LDHA) inhibitor, AZ-33, alongside other notable LDHA inhibitors: Gossypol, FX11, Galloflavin (B583258), and GSK-2837808A. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed assessment of these compounds.
Executive Summary
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Consequently, LDHA has emerged as a promising target for cancer therapy. This guide focuses on the toxicity profiles of several LDHA inhibitors, presenting available data to aid in the evaluation of their therapeutic potential. This compound, a potent LDHA inhibitor, demonstrates low in vitro cytotoxicity against cancer cell lines and appears to have reduced toxicity in non-cancerous cells compared to some alternatives. However, a comprehensive understanding of its safety profile requires further investigation, particularly concerning its in vivo effects. This comparison highlights the ongoing challenge in developing LDHA inhibitors with a favorable therapeutic window, balancing on-target efficacy with off-target toxicity.
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and its comparator compounds has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity, with lower values indicating higher toxicity.
| Compound | Non-Cancerous Cell Line | IC50 (µM) | Cancerous Cell Line(s) | IC50 (µM) |
| This compound | Mouse Embryonic Fibroblasts (WT-MEF) | > 100 (low toxicity)[1] | HeLa (Cervical Cancer) | > 500[2] |
| A673 (Ewing's Sarcoma) | > 20, > 57[2] | |||
| MIA PaCa-2 (Pancreatic Cancer) | > 20, > 57[2] | |||
| Gossypol | Primary Human Hepatocytes | Significant decrease in viability at ≥ 5 µM | Various | ~20 (mean)[3] |
| FX11 | Not Available | Not Available | BxPc-3 (Pancreatic Cancer) | 49.27[4] |
| MIA PaCa-2 (Pancreatic Cancer) | 60.54[4] | |||
| HeLa (Cervical Cancer) | 23.3[4] | |||
| Galloflavin | Human Lymphoblasts and Lymphocytes | Reported as non-toxic | ECC-1 (Endometrial Cancer) | 25[3] |
| Ishikawa (Endometrial Cancer) | 43[3] | |||
| GSK-2837808A | Not Available | Not Available | Various Cancer Cell Lines | 0.4 - >30[5] |
In Vivo Acute Toxicity
The assessment of acute toxicity in vivo is crucial for determining the safety of a compound. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure.
| Compound | Animal Model | Route of Administration | LD50 / Toxicity Observations |
| This compound | Not Available | Not Available | No data available. |
| Gossypol | Northern Bobwhites | Oral | 651 mg/kg BW[1] |
| Various | Oral | General signs of acute toxicity include respiratory distress, anorexia, and weakness.[6] | |
| FX11 | Mice | Intraperitoneal | Showed antitumor activity in xenograft models.[4] Development was halted due to nonspecific cytotoxicity.[7] |
| Galloflavin | Not specified | Not specified | Did not cause fatal effects at a maximum dose of 400 mg/kg.[8] |
| GSK-2837808A | Rats, Mice | Oral, Intravenous | Rapid clearance observed.[5][9] No specific LD50 data available. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to assess toxicity, diagrams illustrating a key signaling pathway and a common experimental workflow are provided below.
References
- 1. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK2837808A | Dehydrogenase | TargetMol [targetmol.com]
Safety Operating Guide
Protocol for the Safe Disposal of AZ-33: Managing an Unidentified Research Chemical
IMMEDIATE SAFETY NOTICE: The chemical identifier "AZ-33" does not correspond to a recognized substance in publicly available databases. Therefore, it must be handled as an unknown chemical . Providing specific disposal instructions without a confirmed chemical identity would be a significant safety risk. This document provides a universal, safety-first protocol for the handling and disposal of an unidentified laboratory chemical, referred to herein as "this compound," to ensure the safety of all personnel until the substance can be accurately identified and its specific disposal requirements determined.
Part 1: Immediate Actions & Identification
The primary and most critical phase is to treat the unidentified substance with the highest level of caution. The immediate goal is to safely quarantine the material and then make every effort to identify it.
Step 1: Quarantine and Secure the Substance
-
Isolate the Container: Immediately secure the container of this compound in a designated, well-ventilated, and restricted-access area. A chemical fume hood or a dedicated, locked chemical storage cabinet is ideal.
-
Label Prominently: The container must be clearly labeled with the following warning: "CAUTION: UNIDENTIFIED SUBSTANCE. DO NOT USE OR DISPOSE. PENDING IDENTIFICATION. "
-
Consult with Personnel: Interview all researchers, scientists, and laboratory technicians who may have worked with or procured the substance.
Step 2: Information Gathering and Analysis
Gather all available data that might help in identifying this compound. This could include laboratory notebooks, purchase orders, internal tracking numbers, and experimental records. If the substance cannot be identified through records, it will be necessary to perform a chemical analysis. This must be done in consultation with your institution's Environmental Health and Safety (EHS) department.[1][2][3]
| Data Source | Key Information to Extract |
| Laboratory Notebooks | Synthesis records, reaction schemes, experimental context. |
| Purchase Orders | Supplier information, product code, date of acquisition. |
| Internal Databases | Inventory records, tracking numbers, assigned storage location. |
| Personnel Interviews | Recollections of the substance's origin, use, or properties. |
Part 2: Waste Characterization & Segregation
Once some identifying information or characteristics are known (e.g., through analysis), the waste must be characterized according to regulatory guidelines. The Environmental Protection Agency (EPA) defines hazardous waste by four main characteristics.[4][5]
| Hazard Characteristic | Description | Examples |
| Ignitability (B1175610) | Liquids with a flashpoint < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes.[6] | Flammable solvents (e.g., acetone, ethanol), certain solids. |
| Corrosivity (B1173158) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a specified rate.[6] | Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide). |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[7] | Sodium metal, peroxides, cyanides.[6][8] |
| Toxicity | Harmful or fatal when ingested or absorbed; can release toxic constituents into the environment.[7] | Heavy metals (e.g., mercury, lead), pesticides, many organic compounds.[6] |
Based on its characterization, the waste must be segregated into compatible streams to prevent dangerous reactions. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic materials.[9][10]
Part 3: Step-by-Step Disposal Protocol
The following is a procedural workflow for the proper disposal of this compound, assuming it has been characterized as hazardous waste.
Step 1: Containerization
-
Select a waste container that is chemically compatible with this compound. When in doubt, plastic is often preferred over glass, unless the waste is incompatible with plastic.[9]
-
The container must be in good condition, with a secure, leak-proof lid.[1][10]
-
Do not fill the container beyond 90% capacity to allow for expansion.[11]
Step 2: Labeling
-
Affix a hazardous waste label to the container before adding any waste.[12]
-
The label must include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Ensure secondary containment is used for liquid waste.[7]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9][11]
-
Complete any required waste pickup forms or manifests as instructed by EHS.[9][12]
-
Never dispose of chemical waste down the drain or in the regular trash.[1][9]
Experimental Protocols: Waste Characterization Tests
If preliminary analysis is required to characterize an unknown substance like this compound, the following simplified protocols may be suggested by your EHS department. These tests should only be performed by trained personnel in a controlled laboratory setting.
Protocol 1: pH Determination
-
Objective: To determine the corrosivity of a water-soluble unknown.
-
Methodology:
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
In a chemical fume hood, carefully prepare a dilute aqueous solution of the unknown substance, if it is a solid or concentrated liquid.
-
Using a calibrated pH meter or pH indicator strips, measure the pH of the solution.
-
Record the pH. A result of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[6]
-
Protocol 2: Flash Point Estimation (Qualitative)
-
Objective: To estimate the ignitability of an unknown liquid.
-
Methodology:
-
This procedure should only be performed under the direct supervision of an EHS professional.
-
A small, controlled sample of the liquid is carefully heated, and an ignition source is passed over the surface to determine the temperature at which the vapors ignite.
-
This test provides an indication of flammability and helps classify the waste for proper segregation and disposal.
-
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of an unidentified chemical substance.
Caption: Logical relationship from substance discovery to compliant disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. cactusenviro.com [cactusenviro.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. vumc.org [vumc.org]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Operational Guide for Handling AZ-33
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AZ-33, a potent inhibitor of lactate (B86563) dehydrogenase A (LDHA). The following procedural guidance is designed to ensure safe laboratory practices and proper disposal of this chemical compound.
Quantitative Data Summary
For ease of reference and comparison, key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₇N₃O₆S |
| Molecular Weight | 497.56 g/mol |
| Appearance | Solid |
| CAS Number | 1370290-34-8 |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | 100 mg/mL (200.98 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
Table 3: Storage Conditions
| Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
| In solvent at -20°C | 1 month |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Preparation and Handling:
-
Work Area: Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.
-
Weighing: Use a precision balance within the fume hood.
-
Solution Preparation: Prepare solutions by dissolving the compound in a suitable solvent, such as DMSO. For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and ddH2O may be necessary.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the recommended PPE.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Container: Keep the container tightly closed.
-
Temperature: Store the solid compound at -20°C for long-term stability.[1]
-
Solutions: For stock solutions in solvent, store at -80°C for up to one year or at -20°C for up to one month.[1]
-
Light: Protect from light.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Consult Regulations: Follow all federal, state, and local regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Do Not Pour Down Drain: Never dispose of this compound or its solutions down the drain.
Container Disposal:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., DMSO followed by a solvent that can be disposed of according to local regulations).
-
Disposal of Rinsate: Collect the rinsate and dispose of it as hazardous chemical waste.
-
Container: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for chemical containers.
Experimental Workflow
The following diagram outlines a general workflow for in vitro and in vivo experiments using this compound. This serves as a procedural guide to ensure a logical and safe progression of research activities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
